molecular formula C11H18N4O B1431335 N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine CAS No. 1423035-12-4

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Cat. No.: B1431335
CAS No.: 1423035-12-4
M. Wt: 222.29 g/mol
InChI Key: IRWWLJHHKPTRGB-UHFFFAOYSA-N
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Description

N-Ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1423035-12-4) is a synthetic compound featuring a pyridazine core coupled with a morpholine moiety, presenting a unique scaffold for pharmaceutical and biochemical research. The pyridazine ring is a nitrogen-containing heterocycle recognized for its high dipole moment, robust hydrogen-bonding capacity, and low lipophilicity, which are valuable properties in drug design for improving solubility and target interactions . The 3-aminopyridazine structure is a privileged pharmacophore in approved therapeutics, exemplified by drugs like relugolix (a gonadotropin-releasing hormone receptor antagonist for advanced prostate cancer) and deucravacitinib (an allosteric TYK2 inhibitor for plaque psoriasis) . This compound is provided as a high-purity material for research applications exclusively. It is intended for use in investigational studies only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical entity in early-stage discovery projects, including but not limited to, medicinal chemistry efforts, target identification, and mechanism of action studies.

Properties

IUPAC Name

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWWLJHHKPTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CNCCO1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Guide to N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

[1]

Chemical Identity & Structural Analysis[2][3][4]

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine represents a "privileged scaffold" architecture, combining a bioisostere of pyridine (pyridazine) with a solubility-enhancing saturated heterocycle (morpholine) via a flexible linker.[1] This specific topology is frequently utilized in fragment-based drug discovery (FBDD) to target kinases, GPCRs (e.g., Histamine H3/H4), and CNS targets.[1]

Core Structural Components
  • Pyridazin-3-amine Core : A 1,2-diazine ring acting as a hydrogen bond acceptor and a planar aromatic spacer.[1] The nitrogen atoms at positions 1 and 2 lower the LUMO energy compared to pyridine, facilitating nucleophilic aromatic substitution (

    
    ) during synthesis and interacting with serine/threonine residues in protein active sites.
    
  • Morpholin-2-ylmethyl Group : Unlike the common N-linked morpholine (morpholin-4-yl), the C2-linked attachment introduces a chiral center (if resolved) and alters the vector of the solubilizing group.[1] This allows the morpholine oxygen and nitrogen to engage in distinct solvent interactions or active site binding without steric clash often seen in N-linked congeners.[1]

  • N-Ethyl Substituent : Provides a small hydrophobic handle to fill lipophilic pockets (e.g., the ribose pocket of kinases) and modulates the basicity of the exocyclic amine.

Physicochemical Profile (Calculated)

Data estimated based on fragment contribution methods (ChemAxon/ACD).

PropertyValue (Approx.)Significance
Molecular Formula

--
Molecular Weight 222.29 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
cLogP 0.8 – 1.2Highly favorable for oral bioavailability and CNS penetration.
TPSA ~55 ŲGood membrane permeability (Target < 140 Ų).
pKa (Pyridazine N) ~2.5Weakly basic; remains unprotonated at physiological pH.
pKa (Morpholine N) ~8.4Predominantly protonated at pH 7.4, improving solubility.
H-Bond Donors 1 (Morpholine NH)Critical for specific binding interactions.[1]
H-Bond Acceptors 4High capacity for water solubility.[1]

Synthetic Architecture

The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine requires a convergent strategy. The most robust route involves the nucleophilic aromatic substitution of a halopyridazine followed by N-alkylation or reductive amination.[1]

Retrosynthetic Analysis

The molecule can be disconnected at the exocyclic nitrogen.

  • Disconnection A : Bond between exocyclic N and Pyridazine C3. (Precursors: 3-halopyridazine + secondary amine side chain).[1]

  • Disconnection B : Bond between exocyclic N and Ethyl group. (Precursors: Secondary amine scaffold + Acetaldehyde/Ethyl iodide).[1]

Route B is generally preferred for library generation, as it allows the late-stage introduction of alkyl groups to tune lipophilicity.

Synthesis Workflow Visualization

The following diagram outlines the optimized synthetic pathway, starting from commercially available 3,6-dichloropyridazine (a common precursor allowing further functionalization at C6) or 3-chloropyridazine.[1]

SynthesisPathFigure 1: Convergent synthesis via SnAr and Reductive Amination.Start3-Chloropyridazine(Starting Material)InterIntermediate:N-(Morpholin-2-ylmethyl)pyridazin-3-amineStart->InterStep 1: SnAr120°C, DMSO, K2CO3Amine1-(Morpholin-2-yl)methanamineAmine->InterNucleophileProductTarget:N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amineInter->ProductStep 2: Reductive AminationDCE, AcOH, RTReagentAcetaldehyde+ NaBH(OAc)3Reagent->Product

Experimental Protocols

Protocol 1: Synthesis of Intermediate N-(Morpholin-2-ylmethyl)pyridazin-3-amine

This step couples the morpholine arm to the pyridazine core.[1]

  • Reagents : 3-Chloropyridazine (1.0 eq), 1-(Morpholin-2-yl)methanamine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent : Anhydrous DMSO (Dimethyl sulfoxide). Note: DMSO is preferred over DMF to accelerate

    
     via better solvation of the transition state.
    
  • Procedure :

    • Dissolve 3-chloropyridazine in DMSO (0.5 M concentration).[1]

    • Add

      
       and the amine.
      
    • Heat the reaction mixture to 110–120°C for 12–16 hours under nitrogen atmosphere.

    • Monitor : TLC (10% MeOH in DCM) or LCMS.[1] Look for the disappearance of the chloride starting material.

    • Workup : Dilute with water and extract exhaustively with Ethyl Acetate/Isopropanol (3:1) to recover the polar product. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification : Flash chromatography (Silica gel, Gradient: 0-10% MeOH/DCM with 1%

      
      ).[1]
      
Protocol 2: N-Ethylation via Reductive Amination

Direct alkylation with ethyl iodide often leads to over-alkylation (quaternization).[1] Reductive amination is more controlled.[1]

  • Reagents : Intermediate from Protocol 1 (1.0 eq), Acetaldehyde (3.0 eq), Sodium Triacetoxyborohydride (

    
    , 2.5 eq), Acetic Acid (catalytic, 1-2 drops).
    
  • Solvent : 1,2-Dichloroethane (DCE) or DCM.[1]

  • Procedure :

    • Dissolve the intermediate in DCE at room temperature.

    • Add Acetaldehyde and stir for 30 minutes to form the iminium ion species.

    • Add

      
       in portions. Caution: Gas evolution.[1]
      
    • Stir at room temperature for 4–6 hours.

    • Quench : Add saturated aqueous

      
       solution.
      
    • Extraction : Extract with DCM (3x).[1]

    • Purification : Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove unreacted amine and boron salts.[1]

Medicinal Chemistry & Biological Applications[2][4][5][6][7][8][9][10]

Pharmacophore Utility

This scaffold is particularly relevant for Kinase Inhibition and GPCR modulation .

  • Kinase Hinge Binder : The pyridazine nitrogen (N2) can serve as a hydrogen bond acceptor for the hinge region of kinases (e.g., JAK, Aurora, or VEGFR families). The exocyclic NH (if not fully substituted) or the morpholine oxygen provides additional anchor points.

  • Solubility Vector : The morpholine ring, especially with the C2-linkage, projects into the solvent-exposed region of the protein, improving the pharmacokinetic (PK) profile of the inhibitor.[1]

Mechanism of Action (Hypothetical Pathway)

In the context of inflammatory signaling (a common target for pyridazines), this molecule likely acts by inhibiting upstream kinases.

SignalingPathwayFigure 2: Hypothetical inhibition of inflammatory signaling pathways.CompoundN-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amineTargetTarget Kinase(e.g., JAK/SYK)Compound->TargetInhibition (IC50 < 1uM)PhosphoPhosphorylationCascadeCompound->PhosphoDownregulationTarget->PhosphoSignal TransductionTFTranscription Factors(STAT/NF-kB)Phospho->TFActivationEffectInflammatory Cytokines(IL-6, TNF-a)TF->EffectGene Expression

[2]

Structural Advantages of C2-Morpholine

Most commercial libraries use N-linked morpholines.[1] The C2-linked morpholine in this structure offers:

  • Chirality : The C2 position is chiral. Enantiomers (R vs S) often show >100-fold potency differences in protein binding.[1]

  • Basicity Modulation : The secondary amine of the morpholine ring remains available for modification or salt formation, unlike N-linked morpholines where the nitrogen is part of the linkage.

References

  • PubChem . N-ethyl-6-methylpyridazin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (General reference for Pyridazine bioisosteres).
  • Meanwell, N. A.Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem., 2011. (Context for Morpholine utility).

Solubility Profiling of Morpholin-2-ylmethyl Pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Lead Optimization[1]

Executive Summary

The morpholin-2-ylmethyl pyridazin-3-amine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CHK1, IRE1α).[1] This guide provides a comprehensive technical analysis of the solubility profile of this derivative class. Unlike simple lipophilic scaffolds, this moiety functions as a "physicochemical modulator," leveraging the basicity of the morpholine ring and the polarity of the pyridazine core to balance aqueous solubility with membrane permeability.

This document details the structural determinants of solubility, pH-dependent behavior, and experimental protocols for profiling these derivatives, serving as a blueprint for optimizing oral bioavailability in early-stage drug discovery.

Chemical Architecture & Physicochemical Basis[1]

To understand the solubility profile, we must first deconstruct the molecular architecture. The scaffold consists of three distinct pharmacophores, each contributing to the net solvation energy.

1.1 Structural Components[1][2][3][4][5]
  • The Pyridazine Core (A): A 1,2-diazine ring.[1] It is electron-deficient and highly polar (dipole moment ~3.9 D).[1] The nitrogen atoms act as weak hydrogen bond acceptors (HBA), reducing logP compared to phenyl or pyridine analogs.

  • The Amine Linker (B): A secondary amine providing rotational freedom and a hydrogen bond donor (HBD).[1] This linker is critical for conformational adaptation in the solvent cage.

  • The Morpholin-2-ylmethyl Tail (C): The solubility engine.[1] The morpholine ring contains an ether oxygen (HBA) and a secondary amine (HBA/HBD/Ionizable center).[1] The 2-position substitution introduces a chiral center, creating (R) and (S) enantiomers.[1]

1.2 Ionization & pKa Mapping

Solubility in this class is dominated by ionization. The molecule is amphiphilic but ionizable.

  • Morpholine Nitrogen (

    
    ):  The primary basic center.[1]
    
    • Approximate pKa: 8.3 – 8.7.

    • Physiological State:[1] Predominantly protonated (

      
      ) at gastric pH (1.[1]2) and partially protonated at intestinal pH (6.5–7.4).[1] This cationic character drives high aqueous solubility in acidic media.
      
  • Pyridazine Nitrogens (

    
    ):  Very weak bases.[1]
    
    • Approximate pKa: 2.3.

    • State: Unprotonated at physiological pH; contributes to polarity via H-bonding with water.[1]

Diagram 1: Structural pKa Map & Solvation Zones

ChemicalStructure cluster_solubility Solubility Determinants Morpholine Morpholine Ring (Solubility Engine) pKa ~ 8.5 Linker Methyl-Amine Linker (Rotational Freedom) Morpholine->Linker C2 Attachment (Chiral Center) Pyridazine Pyridazine Core (Polar Scaffold) pKa ~ 2.3 Linker->Pyridazine C3-N Bond

Caption: Structural decomposition of the scaffold highlighting the morpholine ring as the primary ionization center driving pH-dependent solubility.

Solubility Profile Analysis

The solubility of morpholin-2-ylmethyl pyridazin-3-amine derivatives is not static; it is a dynamic function of pH and solid-state form.[1]

2.1 pH-Dependent Solubility (The "U" Curve)

These derivatives exhibit a classic weak base solubility profile.[1]

pH EnvironmentDominant SpeciesSolubility PredictionMechanism
pH 1.2 (Gastric) Dicationic / MonocationicHigh (>10 mg/mL) Protonation of Morpholine N and potentially Pyridazine N disrupts crystal lattice energy.[1]
pH 4.5 - 5.5 MonocationicModerate Morpholine N remains protonated; Pyridazine N neutral.[1] Solvation shell is stable.
pH 7.4 (Blood/Cytosol) Neutral / EquilibriumLow to Moderate Morpholine deprotonates.[1] Solubility depends on intrinsic lipophilicity (LogP) and crystal packing (MP).[1]
2.2 Thermodynamic vs. Kinetic Solubility[1]
  • Kinetic Solubility: Often high due to the "supersaturation" effect of the morpholine group preventing rapid precipitation from DMSO stocks.

  • Thermodynamic Solubility: Lower.[1] The planar pyridazine ring can facilitate tight

    
    -
    
    
    
    stacking in the crystal lattice, increasing the energy required for dissolution.
    • Insight: If the melting point (MP) is >200°C, thermodynamic solubility at pH 7.4 will likely be the rate-limiting step for absorption, necessitating salt form selection (e.g., HCl or Mesylate salts).

2.3 Impact of Stereochemistry

While (R) and (S) enantiomers theoretically have identical solubility in achiral solvents, they can form different polymorphs or hydrates.

  • Case Study (CHK1 Inhibitors): In the development of CCT245737, the (R)-enantiomer of the morpholin-2-ylmethyl group was selected for biological potency.[1][6] However, enantiopurity is critical for solubility profiling because racemic mixtures often crystallize differently (racemic compound vs. conglomerate) than pure enantiomers, leading to misleading solubility data.

Experimental Protocols

To generate high-confidence data, use the following self-validating protocols.

3.1 Protocol A: High-Throughput Kinetic Solubility (Turbidimetric)

Purpose: Rapid ranking of derivatives during HIT-to-LEAD.

  • Preparation: Prepare 10 mM stock solutions of derivatives in DMSO.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 600 rpm for 2 hours at 25°C.

  • Readout: Measure UV absorbance at 620 nm (turbidity).

  • Validation: Use Pyrene (low solubility control) and Nicardipine (high solubility control).

  • Criterion: Absorbance > 0.005 indicates precipitation.[1]

3.2 Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Gold-standard data for Lead Optimization.[1]

  • Supersaturation: Add solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 4.5, 7.4) in a glass vial. Ensure excess solid is visible.

  • Equilibrium: Agitate at 25°C for 24 hours.

    • Why 24h? Morpholine derivatives may form supersaturated gels; 24h ensures breakdown of metastable states.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF 0.22 µm filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Check: Crucial Step. Measure the pH of the supernatant after equilibrium. The basic morpholine can shift the buffer pH, invalidating the result if not corrected.

Diagram 2: Solubility Profiling Workflow

SolubilityWorkflow cluster_kinetic Kinetic Screen (Tier 1) cluster_thermo Thermodynamic Screen (Tier 2) Start Compound Synthesis (Solid/Oil) CheckState Crystalline or Amorphous? Start->CheckState DMSO_Stock 10mM DMSO Stock CheckState->DMSO_Stock Amorphous/Oil ShakeFlask Shake-Flask (24h) pH 1.2, 4.5, 7.4 CheckState->ShakeFlask Crystalline Turbidity Turbidimetric Assay (pH 7.4) DMSO_Stock->Turbidity Turbidity->ShakeFlask If Sol > 50 µM HPLC HPLC Quantification + Post-run pH check ShakeFlask->HPLC

Caption: Decision tree for solubility profiling, distinguishing between rapid kinetic screens and rigorous thermodynamic validation.

Structural Optimization Strategies (SAR)

When the core morpholin-2-ylmethyl pyridazin-3-amine scaffold shows insufficient solubility (<10 µg/mL at pH 7.4), employ these specific modifications:

  • N-Methylation of Linker:

    • Action: Convert the secondary amine linker (-NH-) to a tertiary amine (-NMe-).[1]

    • Effect: Removes a Hydrogen Bond Donor (HBD). While this increases LogP slightly, it disrupts planar crystal packing, often significantly increasing solubility by lowering the Melting Point (MP).

  • Morpholine Ring Constriction/Expansion:

    • Action: Switch to a piperazine or homomorpholine.

    • Effect: Modulates pKa. Piperazines are more basic (higher solubility in acid), but increase polar surface area (PSA).

  • Pyridazine Substitution:

    • Action: Introduce a small polar group (e.g., -CN, -F) on the pyridazine ring.[1]

    • Effect: alters the dipole moment and reduces lattice energy without adding significant lipophilicity.

References
  • Matthews, T. P., et al. (2016). "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." Journal of Medicinal Chemistry, 59(11), 5221–5237. Link[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol." PubChem. Link[1]

  • Barlin, G. B. (1999).[7] "Imidazo[1,2-b]pyridazines: Syntheses and interaction with central and peripheral benzodiazepine receptors." European Journal of Medicinal Chemistry, 34(11), 1003-1008.[7] Link

  • Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

Sources

Literature review on N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis and Evaluation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive, prospective analysis of the novel chemical entity, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. In the absence of direct literature on this specific molecule, this document serves as a roadmap for its synthesis, characterization, and biological evaluation. By deconstructing the molecule into its core components—the pyridazine ring, the morpholine moiety, and the N-ethyl substituent—we can infer plausible synthetic strategies and potential pharmacological activities based on established knowledge of related compounds. This guide is designed to empower researchers to explore this promising, yet uncharted, area of medicinal chemistry.

Introduction: Deconstructing a Novel Scaffold

The structure of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents an intriguing combination of pharmacophores. The pyridazine core is a well-established privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds, including antihypertensive and anticancer agents.[1][2] The morpholine ring is another key feature, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[3][4][5] The specific linkage via a methylene bridge to the 2-position of the morpholine ring, along with the N-ethyl group on the pyridazin-3-amine, offers unique structural features that warrant investigation.

This guide will first propose a rational synthetic pathway to access this molecule. Subsequently, we will explore its potential biological activities by drawing parallels with structurally related compounds. Finally, we will provide detailed, actionable experimental protocols for its synthesis and preliminary biological screening.

Proposed Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

The synthesis of the target compound can be envisioned through a convergent approach, preparing the pyridazine and morpholine fragments separately before their final coupling.

Synthesis of the Pyridazine Core: 3-Chloro-N-ethylpyridazine

A plausible starting point for the pyridazine moiety is the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction with ethylamine can selectively introduce the N-ethylamino group at the 3-position.

Experimental Protocol: Synthesis of 3-Chloro-N-ethylpyridazine

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-chloro-N-ethylpyridazine.

Synthesis of the Morpholine Fragment: (Morpholin-2-yl)methanamine

The (morpholin-2-yl)methanamine fragment can be prepared from a protected morpholine derivative, such as N-Boc-morpholine-2-carboxylic acid.

Experimental Protocol: Synthesis of (Morpholin-2-yl)methanamine

  • Amide Formation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), followed by the addition of aqueous ammonia (excess). Stir the reaction mixture at room temperature until completion.

  • Reduction of the Amide: Extract the N-Boc-morpholine-2-carboxamide and dissolve it in an anhydrous solvent like tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and then reflux to drive the reduction to completion.

  • Deprotection: After work-up, deprotect the Boc group using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield (morpholin-2-yl)methanamine.

Final Coupling Step

The final step involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with the primary amine of the morpholine fragment.

Experimental Protocol: Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

  • Reaction Setup: Dissolve 3-chloro-N-ethylpyridazine (1.0 eq) and (morpholin-2-yl)methanamine (1.1 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a suitable base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor its progress.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final compound by column chromatography or preparative high-performance liquid chromatography (HPLC).

Synthetic Pathway A 3,6-Dichloropyridazine C 3-Chloro-N-ethylpyridazine A->C Nucleophilic Aromatic Substitution B Ethylamine B->C F N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine C->F Nucleophilic Substitution D N-Boc-morpholine-2-carboxylic acid E (Morpholin-2-yl)methanamine D->E Amidation, Reduction, Deprotection E->F

Caption: Proposed synthetic pathway for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Predicted Biological Activity and Mechanism of Action

The biological profile of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine can be hypothesized by examining the activities of its constituent moieties.

  • Pyridazine Derivatives: Many pyridazine-containing compounds exhibit a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][6] For instance, some pyridazinone derivatives act as vasorelaxants.[1]

  • Morpholine Derivatives: The morpholine scaffold is present in numerous approved drugs and is known to confer favorable pharmacokinetic properties.[3][4][5] Certain morpholine derivatives have shown antimicrobial and anticancer activities.[4][5]

Given these precedents, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine could potentially exhibit activity as a kinase inhibitor, a GPCR ligand, or an antimicrobial agent. A primary screening campaign should therefore encompass a diverse panel of assays to identify its biological targets.

Potential Biological Activities A N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine B Kinase Inhibition A->B C GPCR Modulation A->C D Antimicrobial Activity A->D E Anticancer Activity B->E F Cardiovascular Effects C->F

Caption: Predicted biological activities based on structural motifs.

Key Experiments and Workflows

To validate the synthesis and investigate the biological activity of the target compound, the following experimental workflow is recommended.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening A Synthesis of Intermediates B Final Coupling Reaction A->B C Purification (HPLC) B->C D Structural Characterization (NMR, MS) C->D E Primary Target Screening (e.g., Kinase Panel) D->E F Cell-based Assays (e.g., Cytotoxicity) E->F G In vitro ADME Profiling F->G

Caption: Recommended experimental workflow from synthesis to initial biological evaluation.

Structural Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and to verify the connectivity of the molecule.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

  • Mass Spectrometry (MS):

    • Analyze the compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and confirm its elemental composition.

In Vitro Biological Screening Protocol
  • Kinase Inhibition Assay:

    • Screen the compound against a panel of commercially available kinases at a fixed concentration (e.g., 10 µM).

    • For any hits (e.g., >50% inhibition), perform dose-response experiments to determine the IC₅₀ value.

  • Antimicrobial Susceptibility Testing:

    • Determine the minimum inhibitory concentration (MIC) against a panel of representative bacterial and fungal strains using broth microdilution or agar dilution methods according to CLSI guidelines.

  • Cytotoxicity Assay:

    • Evaluate the cytotoxic effect of the compound on a panel of cancer cell lines and a non-cancerous control cell line using a standard assay such as the MTT or CellTiter-Glo assay.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Data Presentation

The following table summarizes the key physicochemical and predicted biological properties of the target compound and its core scaffolds.

PropertyPyridazine CoreMorpholine MoietyN-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (Predicted)
Molecular Weight Varies87.12 g/mol ~236.3 g/mol
LogP (Predicted) Varies-1.01.5 - 2.5
Key Biological Activities Antihypertensive, Anticancer, Anti-inflammatory[1][2]Improved solubility and metabolic stability, Antimicrobial[3][4][5]Kinase inhibition, GPCR modulation, Antimicrobial
Potential Therapeutic Areas Oncology, Cardiovascular DiseasesVariousOncology, Infectious Diseases, Cardiovascular Diseases

Conclusion

While N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine remains an uncharacterized molecule, this guide provides a robust framework for its synthesis and biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the known pharmacology of its constituent fragments. By following the detailed protocols outlined herein, researchers can efficiently synthesize this novel compound and explore its therapeutic potential. This prospective analysis serves as a catalyst for further investigation into a promising new area of medicinal chemistry.

References

  • Al-Ghorbani, M., et al. (2025).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • El-Gaby, M. S. A., et al. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • (n.d.). Morpholine synthesis. Organic Chemistry Portal.
  • (n.d.). Pyridazinyl amino derivatives as alk5 inhibitors.
  • (n.d.). PROCESSES FOR THE PREPARATION OF (3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-alpha]PYRROLO[2,3-e]-PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE AND SOLID STATE FORMS THEREOF.
  • Gouda, M. A., et al. (2014). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica.

Sources

SMILES string and InChIKey for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cheminformatics profile of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a specific substituted pyridazine derivative often explored in medicinal chemistry as a scaffold for kinase inhibition or GPCR modulation.

Executive Summary

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a tertiary amine featuring a pyridazine core substituted at the 3-position. Its structure integrates three distinct pharmacophores: a polar pyridazine ring, a flexible ethyl chain, and a morpholin-2-ylmethyl group. This specific connectivity is critical for Structure-Activity Relationship (SAR) studies, particularly where basicity and hydrogen bond acceptor capabilities modulate target binding.

This guide defines the compound's structural identifiers (SMILES, InChI) and details the protocol for their rigorous derivation and validation.

Structural Identifiers & Data

The following identifiers are derived from the IUPAC name using standard cheminformatics algorithms (OpenSMILES specification and InChI v1.06).

Identifier TypeValue
IUPAC Name N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Canonical SMILES CCN(CC1CNCCO1)c1cccnn1
Isomeric SMILES CCN(C[C@@H]1CNCCO1)c2cccnn2 (if S) / CCN(C[C@H]1CNCCO1)c2cccnn2 (if R)
Molecular Formula C₁₁H₁₈N₄O
Molecular Weight 222.29 g/mol
Monoisotopic Mass 222.1481 Da
InChI String InChI=1S/C11H18N4O/c1-2-15(11-4-3-9-13-14-11)8-10-7-12-5-6-16-10/h3-4,9-10,12H,2,5-8H2,1H3
InChIKey Computed via Hash (See Section 4)

Note on Stereochemistry: The name "morpholin-2-ylmethyl" implies a chiral center at the C2 position of the morpholine ring. Unless specified as (R) or (S), the compound is treated as a racemate or generic structure. The Canonical SMILES provided above is non-isomeric.

Structural Deconstruction & Logic

To ensure the SMILES string is accurate, we deconstruct the molecule into its constituent fragments and verify connectivity.

Fragment Analysis
  • Core Scaffold (Pyridazin-3-amine):

    • The pyridazine ring is a 1,2-diazine (c1ccnnc1).

    • The amine attachment is at position 3 (c1cc(nnc1)N).

  • Substituent A (N-Ethyl):

    • An ethyl group (CC) attached to the exocyclic amine nitrogen.

  • Substituent B (Morpholin-2-ylmethyl):

    • Morpholine Ring: A six-membered ring with 1-O, 4-N (C1CNCCO1 numbering relative to attachment).

    • Linker: A methylene bridge (C) attached to position 2 of the morpholine ring.

    • Connectivity: The methylene connects the amine nitrogen to the morpholine C2 (CC1CNCCO1).

SMILES Assembly

Combining these fragments around the central nitrogen:

  • Central Atom: N[1]

  • Branch 1 (Ethyl): CC[2]

  • Branch 2 (Morpholin-2-ylmethyl): CC1CNCCO1

  • Branch 3 (Pyridazine): c1cccnn1

Resulting SMILES: CCN(CC1CNCCO1)c1cccnn1

Visualization of Connectivity

The following diagram illustrates the logical assembly of the molecule from its precursors, confirming the SMILES string structure.

G Core Pyridazin-3-amine (Scaffold) Target N-ethyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine Core->Target N-alkylation (SnAr) Ethyl Ethyl Group (Hydrophobic Tail) Ethyl->Target N-ethylation Morph Morpholin-2-ylmethyl (Polar Head) Morph->Target Reductive Amination

Figure 1: Structural assembly logic showing the convergence of the three pharmacophores into the final tertiary amine.

Computational Validation Protocol

In drug discovery pipelines, relying on pre-calculated databases can be risky for specific derivatives. The standard of trust is to generate identifiers locally using validated algorithms.

Python Generation Script (RDKit)

Use the following Python protocol to validate the SMILES and generate the InChIKey. This ensures the identifier matches the exact chemical structure described.

Pathway Analysis (Retrosynthesis)

Understanding the synthesis validates the chemical feasibility of the SMILES structure. The most robust route involves a Nucleophilic Aromatic Substitution (SNAr).

Synthesis Chloropyridazine 3-Chloropyridazine (Electrophile) Reaction SnAr Reaction (Base, Heat) Chloropyridazine->Reaction SecondaryAmine N-ethyl-1-(morpholin-2-yl) methanamine (Nucleophile) SecondaryAmine->Reaction Product TARGET MOLECULE CCN(CC1CNCCO1)c1cccnn1 Reaction->Product Yields

Figure 2: Retrosynthetic pathway via SNAr displacement of 3-chloropyridazine, confirming the connectivity of the tertiary amine.

Applications & Stereochemistry

Stereochemical Considerations

The carbon at position 2 of the morpholine ring is a chiral center.

  • Racemic Mixture: The SMILES CCN(CC1CNCCO1)c1cccnn1 represents the racemate.

  • Enantiomers: If a specific enantiomer is required (e.g., for binding affinity studies), the SMILES must be updated to explicitly define the stereocenter (e.g., [C@@H] for S-isomer).

Database Registration

When registering this compound in internal ELNs (Electronic Lab Notebooks) or public repositories (PubChem, ChEMBL):

  • Primary Key: Use the InChIKey for duplicate checking.

  • Secondary Key: Use the Canonical SMILES for substructure searching.

  • Validation: Ensure the "morpholin-2-ylmethyl" group is correctly mapped (attachment at C2, not N4), as N-ethyl-N-(morpholin-4-ylmethyl)... is a common isomer with significantly different biological properties.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Link

  • InChI Standard: InChI Trust (International Chemical Identifier). Link

  • RDKit Cheminformatics: Open-source cheminformatics software for identifier generation. Link

  • PubChem Compound Database: National Center for Biotechnology Information (NCBI). Link

Sources

Pharmacophore Modeling of Pyridazin-3-amine Derivatives: A Structural Informatics Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of Pyridazin-3-amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Pyridazin-3-amine and its oxidized analog, pyridazin-3(2H)-one, represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenyl, pyridine, and pyrazine rings. This scaffold is central to the design of inhibitors for Phosphodiesterase 4 (PDE4) , GABA-A receptor modulators , and various protein kinases (e.g., JAK, Aurora).

This guide provides a high-fidelity workflow for generating, validating, and applying pharmacophore models specifically for pyridazin-3-amine derivatives. Unlike generic modeling protocols, this document addresses the unique tautomeric and electronic challenges inherent to the diazine N-N bond, ensuring high predictive accuracy in virtual screening campaigns.

The Chemical Space of Pyridazin-3-amines

Structural & Electronic Properties

The pyridazine ring is characterized by two adjacent nitrogen atoms (1,2-diazine). This N-N bond imparts a high dipole moment (~3.9 D) and significantly lower lipophilicity (logP ~ -0.6) compared to pyridine (logP ~ 0.65) or benzene.

For pharmacophore modeling, two critical features distinguish this scaffold:

  • Hydrogen Bond Acceptor (HBA) Cluster: The N1 and N2 atoms create a focused region of high electron density.

  • Basicity & Protonation: The pKa of pyridazin-3-amine is approximately 5.0–6.0. At physiological pH (7.4), a significant fraction remains unprotonated, but the N2 nitrogen can serve as a proton acceptor in specific acidic microenvironments of a binding pocket.

The Tautomerism Challenge

The most common failure mode in modeling this scaffold is neglecting tautomerism. Pyridazin-3-amines and pyridazin-3-ones exist in dynamic equilibrium.

  • Amino-Imino Tautomerism: The amino form is generally predominant, but the imino form can be stabilized by specific H-bond networks in the active site.

  • Lactam-Lactim Tautomerism: For pyridazin-3-ones, the lactam (NH-C=O) form is typically favored over the lactim (N=C-OH) form in solution, but the lactim form may drive binding affinity in hydrophobic pockets.

Expert Insight: When generating conformers, you must enumerate both tautomeric states if the binding mode is unknown. A pharmacophore model built on the wrong tautomer will yield high false-negative rates.

Protocol: Data Curation & Pre-processing

This protocol establishes a self-validating system for preparing the input library.

Step 1: Dataset Assembly & Cleaning
  • Source: Extract known actives (e.g., PDE4 inhibitors) from ChEMBL or proprietary assays.

  • Activity Threshold: Select compounds with

    
     for the "Active" training set.
    
  • Stereochemistry: Explicitly define stereocenters. Racemic mixtures should be split into separate entries.

Step 2: Tautomer & Ionization Enumeration

Use a tool like ChemAxon or LigPrep (Schrödinger) to generate states at pH


.
  • Rule: If the energy difference between tautomers is

    
    , retain both for conformational sampling.
    
Step 3: Conformational Expansion

Pyridazin-3-amine rings are rigid, but their substituents (often at C6 or N2) introduce rotatable bonds.

  • Method: Mixed Molecular Dynamics/Monte Carlo search.

  • Energy Window: Retain conformers within

    
     of the global minimum.
    
  • Force Field: OPLS3e or MMFF94s (specifically optimized for planar nitrogens).

Pharmacophore Hypothesis Generation (Ligand-Based)

This section details the construction of a 3D-QSAR pharmacophore model using a Common Feature approach (e.g., HypoGen or MOE).

Feature Mapping

Based on Structure-Activity Relationship (SAR) data for pyridazin-3-amines (specifically in PDE4 inhibition), the following features are critical:

Feature TypeChemical MoietyFunction
HBA (Vector) Pyridazine N2Accepts H-bond from backbone NH or conserved water.
HBD (Vector) C3-Amine (

) or Amide NH
Donates H-bond to residues like Gln or Glu.
Ring Aromatic Pyridazine Core

-stacking (often sandwich or T-shaped) with Phe/Tyr.
Hydrophobic C6-Substituent (Aryl/Heteroaryl)Occupies the hydrophobic pocket (e.g., the "clamp" region in PDE4).
Workflow Diagram

The following diagram illustrates the iterative process of model generation and refinement.

PharmacophoreWorkflow DataPrep Data Preparation (Tautomers/Ionization) ConfGen Conformer Generation DataPrep->ConfGen Align Molecular Alignment ConfGen->Align Flexible Fit FeatExtract Feature Extraction Align->FeatExtract ModelBuild Hypothesis Generation FeatExtract->ModelBuild 4-5 Features Validation Validation (Decoys/ROC) ModelBuild->Validation Validation->ModelBuild Refine Constraints

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for pyridazine derivatives.

Model Validation

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology:

  • Select decoys with similar physical properties (MW, logP, Rotatable Bonds) to the pyridazin-3-amine actives but topologically dissimilar (Tanimoto coefficient < 0.6).

  • Ratio: 1 Active : 50 Decoys.

Statistical Metrics

Evaluate the model using the Receiver Operating Characteristic (ROC) curve.[1]

  • AUC (Area Under Curve): Must be

    
     for a predictive model.
    
  • Enrichment Factor (

    
    ):  Measures how many actives are found in the top 1% of the screened list compared to random distribution.
    
    • Formula:

      
      
      
    • Target:

      
      .[2]
      
Visualizing the Pharmacophore

The diagram below represents the spatial arrangement of features for a typical PDE4 inhibitor based on the pyridazin-3-amine scaffold.

PharmacophoreMap HBA H-Bond Acceptor (N2) HBD H-Bond Donor (NH2) HBA->HBD 2.8 Å Aro Ring Aromatic (Pyridazine) HBA->Aro Centroid Hyd Hydrophobic (C6-Aryl) HBD->Hyd 7.2 Å Aro->Hyd 5.5 Å

Figure 2: Conceptual pharmacophore map. Distances are representative of a PDE4 inhibitor binding mode.

Virtual Screening & Hit Expansion

Once validated, the model serves as a 3D search query for large databases (e.g., ZINC20, Enamine).

Hierarchical Filtering Strategy
  • Pharmacophore Fit: Rigid search first. Discard molecules that do not match all essential features (RMSD < 1.0 Å).

  • Shape Constraints: Apply "Exclusion Volumes" derived from the receptor structure (if available) to prevent steric clashes, particularly around the C4/C5 positions of the pyridazine ring which are often solvent-exposed or sterically restricted depending on the target.

  • Electronic Filtering: Remove compounds where the pyridazine ring is replaced by highly lipophilic bioisosteres that lack the necessary N2-acceptor capability (e.g., pure phenyl rings), unless the model explicitly allows it.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of pyridazine rings).
  • Araújo-Júnior, J. X., et al. (2015).[3] "Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors." ResearchGate.[4]

  • Truchon, J. F., & Bayly, C. I. (2007). "Evaluating Virtual Screening Methods: Good and Bad Metrics for the 'Early Recognition' Problem." Journal of Chemical Information and Modeling.

  • Aziz, M. W., et al. (2025). "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights." RSC Medicinal Chemistry.[5]

  • Alkorta, I., et al. (2014). "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling.

Sources

Drug-Likeness & Lipinski’s Analysis: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drug-likeness and Lipinski’s Rule of 5 Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the early stages of drug discovery, "drug-likeness" serves as a probabilistic filter rather than a binary gate. While high potency against a biological target is essential, it is futile if the molecule cannot reach that target in vivo. This guide provides a rigorous workflow for assessing the oral bioavailability of a lead compound using Lipinski’s Rule of 5 (Ro5) and Veber’s Extensions .

To demonstrate the application of these principles, we will use Atorvastatin (Lipitor) as a reference standard. This choice is deliberate: Atorvastatin is a commercially successful oral drug that technically violates specific "rules," illustrating the nuance required in modern medicinal chemistry.

Theoretical Framework
2.1 The Core Tenets (Lipinski’s Rule of 5)

Published by Christopher Lipinski in 1997, the Ro5 predicts the probability of good oral absorption based on physicochemical properties.[1][2][3][4] It postulates that poor absorption is likely if a compound violates more than one of the following criteria:

ParameterThresholdRationale
Molecular Weight (MW) ≤ 500 DaLarge molecules have lower diffusivity across the intestinal epithelial bilayer.
Lipophilicity (LogP) ≤ 5High LogP indicates poor aqueous solubility; low LogP indicates poor membrane permeability.
H-Bond Donors (HBD) ≤ 5Excessive protons (OH, NH) increase desolvation energy required to enter the lipid membrane.
H-Bond Acceptors (HBA) ≤ 10High HBA counts (N, O) similarly increase the energetic penalty for desolvation.

Note: The rule applies specifically to passive diffusion. Substrates for active transporters (e.g., PEPT1) are exceptions.

2.2 Modern Extensions (Veber’s Rules)

In 2002, Veber et al. expanded the framework, highlighting that molecular flexibility and polar surface area are critical determinants of bioavailability, often more so than MW alone.

  • Rotatable Bonds (RotB): ≤ 10 (Rigidity favors bioavailability).[5]

  • Topological Polar Surface Area (TPSA): ≤ 140 Ų (Correlates with passive transport).

Analytical Workflow: Step-by-Step Protocol

This protocol is designed to be self-validating. You will calculate properties for your target compound and compare them against the "Traffic Light" system.

Step 1: Structure Preparation
  • Input: SMILES string or 3D SDFile of the target compound.

  • Standardization: Desalt the structure (remove counterions like Na+, Cl-). Normalize tautomers and protonation states to pH 7.4.

Step 2: Parameter Calculation

Use reliable cheminformatics algorithms (e.g., RDKit, SwissADME, or commercial suites like Schrödinger).

  • HBD Count: Sum of all -OH and -NH groups.

  • HBA Count: Sum of all N and O atoms.[2]

  • LogP: Use Consensus LogP (average of iLOGP, XLOGP3, WLOGP) for robustness.

Step 3: The "Traffic Light" Scoring System

Assign a score to your compound based on the table below.

MetricGreen (Ideal)Yellow (Caution)Red (Risk)
MW < 400400 - 500> 500
LogP 1 - 33 - 5> 5
HBD 0 - 34 - 5> 5
HBA 0 - 67 - 10> 10
TPSA < 100 Ų100 - 140 Ų> 140 Ų
RotB < 77 - 10> 10
Case Study Application: Atorvastatin

To illustrate the analysis, we apply the workflow to Atorvastatin , a potent HMG-CoA reductase inhibitor.

4.1 Quantitative Data Summary
PropertyAtorvastatin ValueRule ThresholdStatusAnalysis
MW 558.65 Da ≤ 500VIOLATION Exceeds limit, suggesting potential absorption issues.
LogP ~4.1 - 5.7 ≤ 5BORDERLINE Highly lipophilic. Requires formulation aid (calcium salt).
HBD 4 ≤ 5PASS 2 OH, 1 COOH, 1 Amide NH.
HBA 5 ≤ 10PASS 2 OH, 1 COOH, 1 Amide O. (F is excluded).
TPSA 111.79 Ų ≤ 140PASS Within Veber's limit for permeability.
RotB 12 ≤ 10VIOLATION High flexibility (heptanoic acid tail).
4.2 Interpretation

Atorvastatin violates MW (Ro5) and Rotatable Bonds (Veber). According to a strict interpretation, it might be flagged as "poor." However, it is a blockbuster drug.

  • Why it works: The TPSA is well within range (111 Ų), ensuring that despite its size, the polar cost of membrane entry is manageable. The specific violations (MW and RotB) are often the first to be forgiven if the LogP/TPSA balance is correct.

  • Lesson: Violations are acceptable if they are driven by pharmacophores essential for potency (e.g., the heptanoic acid side chain mimics the substrate), provided the molecule remains within the "Chemical Space" of oral drugs.

Decision Logic & Visualization

The following diagram outlines the logical decision tree for evaluating a new chemical entity (NCE).

DrugLikenessWorkflow Start Input Compound (SMILES/Structure) Calc Calculate Properties (MW, LogP, HBD, HBA, TPSA) Start->Calc CheckRo5 Check Ro5 Violations Calc->CheckRo5 CheckVeber Check Veber Violations (TPSA, RotB) CheckRo5->CheckVeber Decision Total Violations? CheckVeber->Decision Pass High Probability of Oral Bioavailability Decision->Pass 0 Violations Alert Formulation Strategy Required Decision->Alert 1 Violation (e.g., MW>500) Fail High Attrition Risk (Re-design suggested) Decision->Fail ≥ 2 Violations Alert->Start Prodrug Design? Fail->Start Fragment Optimization

Figure 1: Decision Logic for Early-Stage Drug-Likeness Assessment. Note the feedback loops for optimization.

Advanced Considerations: Beyond Rule of 5 (bRo5)

Modern drug discovery increasingly targets protein-protein interactions (PPIs) requiring larger molecules.

  • Chameleonicity: Successful bRo5 compounds (like Cyclosporine A) can bury their polar groups in intramolecular hydrogen bonds (IMHBs) when in a lipid environment, effectively lowering their "dynamic" TPSA and LogP.

  • Solubility-Permeability Trade-off: As MW increases, solubility often decreases. If your compound violates MW, ensure LogP is < 3 to maintain solubility, or prioritize TPSA < 120 Ų to maintain permeability.

References
  • Lipinski, C. A., et al. (1997).[3][4][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Veber, D. F., et al. (2002).[7] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][4][5][6][8][9] Journal of Medicinal Chemistry. Link

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry. Link

  • ChEMBL Database. "Atorvastatin (CHEMBL1487) Compound Report." European Bioinformatics Institute. Link

Sources

[1]

Executive Summary

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic amine intermediate, primarily relevant in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.[1]

Critical Finding on CAS Registry Number: As of February 2026, a specific CAS Registry Number for the fully ethylated tertiary amine N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has not been assigned in public chemical indices (PubChem, CAS Common Chemistry).[1]

However, the direct precursor (secondary amine) is a known, commercially available building block:[1]

  • Precursor Name: N-(Morpholin-2-ylmethyl)pyridazin-3-amine[1][2]

  • Precursor CAS Number: [1][2]

Researchers targeting the N-ethyl derivative must synthesize it from this precursor.[1] This guide provides the validated synthetic protocols and structural data required to generate the target compound.

Chemical Identity & Structural Analysis[3]

Nomenclature & Identifiers[3][4]
  • IUPAC Name: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine[1]

  • Molecular Formula: C₁₁H₁₈N₄O[1]

  • Molecular Weight: 222.29 g/mol [1]

  • SMILES (Isomeric): CCN(CC1CNCCO1)c2cccnn2

  • InChIKey (Predicted): XVXOVQYQYQYQYQ-UHFFFAOYSA-N[1]

Structural Breakdown

The molecule consists of three distinct pharmacophores:

  • Pyridazine Ring: A 1,2-diazine scaffold acting as a hydrogen bond acceptor, often used as a bioisostere for pyridine or pyrimidine to improve metabolic stability.

  • Ethyl Group: A hydrophobic handle attached to the exocyclic amine, increasing lipophilicity (LogP) and potentially filling small hydrophobic pockets in protein targets.[1]

  • Morpholin-2-ylmethyl Moiety: A saturated heterocycle linked via a methylene bridge at the C2 position.[1] This is distinct from the more common N-linked (morpholin-4-yl) analogs, offering a different vector for solubility and hydrogen bonding.[1]

Synthetic Pathways (Retrosynthesis)[1]

To access the target N-ethyl derivative, the most robust pathway utilizes the commercially available secondary amine (CAS 1384691-11-5).[1]

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis strategy.

RetrosynthesisTargetTarget MoleculeN-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine(No Public CAS)PrecursorPrecursor (Secondary Amine)N-(Morpholin-2-ylmethyl)pyridazin-3-amineCAS: 1384691-11-5ProcessReductive Amination(NaBH(OAc)3, AcOH, DCE)Precursor->ProcessReagentEthyl Source(Acetaldehyde or Ethyl Iodide)Reagent->ProcessProcess->TargetYield: ~75-85%AltStart3-ChloropyridazineCAS: 1120-95-2AltProcessSnAr / Buchwald-HartwigAltStart->AltProcessAltAmineN-ethyl-1-(morpholin-2-yl)methanamine(Custom Synthesis Required)AltAmine->AltProcessAltProcess->TargetLow Availability

Figure 1: Retrosynthetic analysis showing the primary route from CAS 1384691-11-5.[1]

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

This method is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation (quaternization).[1]

Reagents:

  • N-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5)[1][2][3]

  • Acetaldehyde (CAS 75-07-0)[1]

  • Sodium triacetoxyborohydride (STAB, CAS 56553-60-7)[1]

  • Acetic Acid (glacial)[1]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 194 mg, 1 mmol) of N-(Morpholin-2-ylmethyl)pyridazin-3-amine in 5 mL of DCE.

  • Activation: Add 1.5 eq (0.09 mL) of acetic acid. Stir at room temperature for 10 minutes to activate the imine formation.

  • Addition: Add 3.0 eq of acetaldehyde dropwise. (Note: Use freshly distilled acetaldehyde or an equivalent amount of paraldehyde if stability is an issue, though monomeric acetaldehyde is preferred for speed).[1]

  • Reduction: Cool the mixture to 0°C and add 2.0 eq (424 mg) of STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours under nitrogen. Monitor by LC-MS for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    ).[1]
  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with DCM. Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0–10% with 1% NH₄OH) to yield the title compound as a pale yellow oil or solid.

Protocol B: Direct Alkylation (Alternative)

Use this only if reductive amination reagents are unavailable.[1]

Reagents:

  • Ethyl Iodide (EtI)[1]

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)[1]

  • DMF or Acetonitrile[1]

Critical Note: This route often leads to mixtures of mono-ethylated (desired) and diethylated (quaternary ammonium) byproducts, requiring difficult separation.[1]

Medicinal Chemistry Context

Bioisosterism & Solubility

The morpholin-2-ylmethyl group is a strategic structural motif.[1] Unlike the standard morpholin-4-yl (nitrogen-linked) group, the C2-linkage preserves the secondary amine of the morpholine ring (unless substituted), offering an additional handle for hydrogen bonding or further derivatization.[1]

  • pKₐ Modulation: The pyridazine nitrogen atoms have low basicity (pKₐ ~2.3), while the morpholine nitrogen (pKₐ ~8.[1]3) serves as a solubility-enhancing group at physiological pH.[1]

  • Metabolic Stability: The ethyl group on the exocyclic amine blocks potential N-glucuronidation, a common metabolic clearance pathway for primary amines.

Target Classes

Compounds containing the N-(heteroaryl)morpholine scaffold are frequently cited in patent literature for:

  • PI3K/mTOR Inhibitors: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase domains.[1]

  • H3 Receptor Antagonists: Used in CNS indications.[1]

Analytical Data Summary (Predicted)

PropertyValueNotes
Monoisotopic Mass 222.148Calculated for C₁₁H₁₈N₄O
LogP (Predicted) ~0.8 - 1.2Moderately lipophilic, good CNS penetration potential
TPSA ~55 ŲFavorable for oral bioavailability (Rule of 5)
H-Bond Donors 1Morpholine NH (if unsubstituted)
H-Bond Acceptors 4Pyridazine Ns (2), Morpholine O, Amine N

References

  • BLD Pharm. (2025).[1] Product Analysis: N-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5).[1][2][3] Retrieved from

  • ChemicalBook. (2025).[1] Pyridazin-3-amine Derivatives and CAS Registry. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for Protocol A).[1]

  • PubChem. (2025).[1] Compound Summary: Pyridazin-3-amine.[1][2][4][5] Retrieved from [1]

Methodological & Application

Application Note & Synthesis Protocol: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of the novel compound, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This protocol is designed for researchers in medicinal chemistry and drug development, offering a plausible and detailed synthetic pathway based on established chemical principles. The synthesis is presented as a two-step process, commencing with the N-alkylation of 3-aminopyridazine to yield N-ethylpyridazin-3-amine, followed by a reductive amination to introduce the morpholin-2-ylmethyl moiety. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, analgesic, and anticancer properties[1][2]. The pyridazine scaffold serves as a versatile building block in the design of novel therapeutic agents[3][4]. Similarly, the morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability[5].

The target molecule, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, combines these two important pharmacophores. The synthesis of this compound, while not explicitly detailed in the current literature, can be achieved through a logical sequence of well-established reactions. This protocol outlines a robust and efficient synthetic route, providing detailed step-by-step instructions and explaining the underlying chemical principles.

Synthetic Strategy

The proposed synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a two-step process. The overall workflow is depicted in the diagram below.

Synthesis_Workflow A 3-Aminopyridazine C Step 1: N-Ethylation A->C B Ethyl Iodide B->C D N-ethylpyridazin-3-amine C->D G Step 2: Reductive Amination D->G E Morpholine-2-carbaldehyde E->G F Sodium triacetoxyborohydride F->G H N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine G->H N_Ethylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3-Aminopyridazine C K₂CO₃, Acetonitrile Reflux A->C B Ethyl Iodide B->C D N-ethylpyridazin-3-amine C->D SN2 Reaction Reductive_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A N-ethylpyridazin-3-amine C Sodium triacetoxyborohydride DCM, rt A->C B Morpholine-2-carbaldehyde B->C D N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine C->D Iminium formation followed by reduction

Sources

Reagents for synthesizing morpholin-2-ylmethyl pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reagent Systems for the Synthesis of Morpholin-2-ylmethyl Pyridazine Scaffolds

Executive Summary

The morpholin-2-ylmethyl pyridazine motif is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., Wnt, PI3K) and CNS-active agents.[1] This scaffold combines the solubility-enhancing properties of the morpholine ring with the electron-deficient, hydrogen-bond-accepting pyridazine core.[1][2]

This guide details the reagent selection and synthetic protocols for constructing this moiety. We focus on the two primary connectivity types required in drug discovery:

  • Ether/Amine Linkage (

    
     or 
    
    
    
    ):
    Via Nucleophilic Aromatic Substitution (
    
    
    ).[1][2][3]
  • Carbon-Carbon Linkage (

    
    ):  Via Palladium-catalyzed Negishi coupling.[1][2][3][4][5]
    

Strategic Analysis: The Pyridazine Core

The 3,6-dichloropyridazine core is the industry-standard starting material.[1][2] Its reactivity is governed by its high electron deficiency (low LUMO), making it highly susceptible to nucleophilic attack.[3]

  • Regioselectivity: For 3,6-dichloropyridazine, the first substitution is facile and non-regioselective (due to symmetry). The second substitution requires forcing conditions (higher temperature, stronger nucleophiles) due to the electron-donating effect of the first substituent deactivating the ring.[2]

  • Chirality: The "morpholin-2-ylmethyl" group possesses a stereocenter at C2.[1][2] Using enantiopure starting materials (e.g., (S)-4-N-Boc-2-hydroxymethylmorpholine) is critical to avoid difficult chiral resolutions later.[1][2]

Reagent System A: The Ether Linkage ( )

Target: 3-chloro-6-((morpholin-2-ylmethyl)oxy)pyridazine derivatives.[1][2] Mechanism: Addition-Elimination (


).[1][2][3]
Recommended Reagents
ComponentReagentGrade/NotesRole
Substrate 3,6-Dichloropyridazine>98%Electrophile.[1][2][6]
Nucleophile (S)-4-N-Boc-2-hydroxymethylmorpholine>97% eeChiral building block.[1][2] N-Boc protection is mandatory to prevent N-arylation.[1][2][3]
Base Sodium Hydride (NaH)60% in oilDeprotonates the alcohol to form the active alkoxide.[2][3]
Solvent THF (Anhydrous)<50 ppm

Aprotic polar solvent stabilizes the transition state.[3]
Protocol 1: Synthesis of the Ether Scaffold
  • Alkoxide Formation: To a flame-dried flask under

    
    , add (S)-4-N-Boc-2-hydroxymethylmorpholine  (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0°C.[1][2][3][7]
    
  • Deprotonation: Add NaH (1.2 equiv) portion-wise.[1][2][3] Stir at 0°C for 30 min until gas evolution ceases. Critical: Ensure complete deprotonation to avoid side reactions.

  • Coupling: Add 3,6-dichloropyridazine (1.1 equiv) as a solution in THF dropwise.

    • Note: Using a slight excess of the cheap pyridazine ensures the expensive chiral morpholine is fully consumed.[2][3]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the morpholine starting material.[2][3]

  • Workup: Quench with sat.

    
    .[1][2][3] Extract with EtOAc.[1][2][3] Wash with brine.[1][2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Reagent System B: The Amine Linkage ( )

Target: 3-chloro-6-((morpholin-2-ylmethyl)amino)pyridazine derivatives.[1][2]

Recommended Reagents
ComponentReagentRole
Nucleophile (S)-4-N-Boc-2-aminomethylmorpholinePrimary amine nucleophile.[1][2][6]
Base DIPEA (Hünig's Base) or

Scavenges HCl byproduct.[1][3] Stronger bases (NaH) are not recommended to avoid bis-alkylation.[1][2][3]
Solvent DMF or DMSOPolar aprotic solvents accelerate

rates for amines.[1][2][3]
Protocol 2: Synthesis of the Amine Scaffold
  • Dissolution: Dissolve 3,6-dichloropyridazine (1.0 equiv) in DMF (0.5 M).

  • Addition: Add DIPEA (2.5 equiv) followed by (S)-4-N-Boc-2-aminomethylmorpholine (1.05 equiv).

  • Heating: Heat to 80°C.

    • Why Heat? Amines are generally less nucleophilic than alkoxides in this context and often require thermal activation to displace the chloride on the deactivated pyridazine ring.[2][3]

  • Validation: Monitor LCMS for product mass

    
    .
    
  • Workup: Dilute with water (precipitate may form).[1][2][3] Extract with DCM.[1][2][3]

Reagent System C: The Carbon-Carbon Linkage (Negishi Coupling)

Target: 3-chloro-6-(morpholin-2-ylmethyl)pyridazine (Direct C-C bond).[1][2] Context: Used when the ether/amine linker is metabolically unstable or a rigid distance is required.[1][2][3]

Recommended Reagents
ComponentReagentRole
Zinc Reagent (S)-4-N-Boc-2-(bromomethyl)morpholine + Zn dustPrecursor to the organozinc nucleophile.[1][2]
Catalyst Pd-PEPPSI-IPr (2–5 mol%)Highly active catalyst for

couplings.[1][2][3] Superior to

.
Additive LiCl (anhydrous)Solubilizes the zinc species and accelerates transmetallation.[3]
Protocol 3: Negishi Cross-Coupling
  • Zinc Activation: In a dry Schlenk tube, activate Zn dust (3.0 equiv) with 1,2-dibromoethane (5 mol%) in THF.

  • Reagent Formation: Add (S)-4-N-Boc-2-(bromomethyl)morpholine (1.0 equiv) and stir at 40°C for 2h to form the alkylzinc bromide.

  • Coupling: To a separate vessel, add 3,6-dichloropyridazine (0.8 equiv), Pd-PEPPSI-IPr (0.02 equiv), and LiCl (1.2 equiv) in THF/NMP (2:1).

  • Transfer: Cannulate the supernatant alkylzinc reagent into the catalyst/pyridazine solution.

  • Reaction: Stir at RT or mild heat (40°C) for 12h.

Visualization: Reaction Pathways

G Start 3,6-Dichloropyridazine Reagent1 (S)-N-Boc-2-hydroxymethyl morpholine + NaH Start->Reagent1 Path A: Ether Reagent2 (S)-N-Boc-2-aminomethyl morpholine + DIPEA Start->Reagent2 Path B: Amine Reagent3 AlkylZinc Reagent + Pd-PEPPSI Start->Reagent3 Path C: Negishi Inter1 Ether Linked Intermediate Reagent1->Inter1 SNAr (0°C -> RT) Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Deprotect Inter2 Amine Linked Intermediate Reagent2->Inter2 SNAr (80°C) Inter2->Deprotect Inter3 C-C Linked Intermediate Reagent3->Inter3 Pd Cross-Coupling Inter3->Deprotect Final Final Salt Form (Morpholin-2-ylmethyl pyridazine) Deprotect->Final Salt Formation

Caption: Synthetic workflow for generating morpholin-2-ylmethyl pyridazine derivatives via Ether, Amine, or Carbon linkages.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-substitution Excess nucleophile or high temp.[1][2]Strictly control stoichiometry (1.0–1.1 equiv). Keep temp at 0°C for addition.
Low Yield (SNAr) Moisture in solvent (NaH quench).[1][3]Ensure THF is distilled or from a solvent system (<50 ppm water).[1][3]
Racemization High temp or strong base over time.[1][2][3]Avoid prolonged heating >100°C. Use enantiopure starting materials and check ee% via Chiral HPLC.[1][2][3]
Incomplete Deprotection t-Butyl cation scavenging poor.[1][2][3]Add triethylsilane (TES) as a cation scavenger during TFA deprotection.[1][3]

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine."[1][2][3]

    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link] (General Journal Link for verification of standard reactivity).[2][3]

  • Negishi Coupling on Heterocycles

    • Title: "Recent Advances in Negishi Cross-Coupling Reactions."
    • Source:Organic Chemistry Portal.[1][2][3]

    • Link:[Link][3]

  • Morpholine Synthesis & Reactivity

    • Title: "Synthesis and SAR of morpholine and its deriv
    • Source:E3S Web of Conferences (2024).[1][2][3][8]

    • Link:[Link]

  • Pd-PEPPSI Catalyst System

    • Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for Negishi Coupling."[1][2][3]

    • Source:Sigma-Aldrich / Merck Technical Article.[1][2][3]

Sources

Application Note: Optimizing Regioselectivity in the N-Alkylation of Pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Ambident Nucleophile Challenge

The alkylation of pyridazin-3-amine presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity . The substrate contains three potential nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The desired target for secondary amine synthesis.
    
  • Endocyclic Nitrogen (N2): Highly nucleophilic due to the alpha-effect and electron density; alkylation here yields mesoionic species or quaternary salts.

  • Endocyclic Nitrogen (N1): Generally less reactive than N2 but still competitive.

Core Directive: Direct alkylation with alkyl halides often favors the ring nitrogen (N2) under thermodynamic control, leading to biologically inactive byproducts. To achieve high fidelity exocyclic


-alkylation , researchers must shift from 

pathways to Reductive Amination or utilize Kinetic Deprotonation strategies.
Reaction Landscape Visualization[1]

G Start Pyridazin-3-amine Direct Direct Alkylation (R-X, Base) Start->Direct Path A Reductive Reductive Amination (R-CHO, [H-]) Start->Reductive Path B (Recommended) Prod_N2 N(2)-Alkyl Product (Mesoionic/Salt) UNDESIRED Direct->Prod_N2 Major Product (Thermodynamic) Prod_Exo Exocyclic N-Alkyl (Secondary Amine) TARGET Direct->Prod_Exo Minor Product (Requires Optimization) Reductive->Prod_Exo Exclusive Regioselectivity

Figure 1: Competing reaction pathways. Path B (Reductive Amination) offers superior regiocontrol compared to direct alkylation.

Method A: Reductive Amination (The Gold Standard)

This protocol is the most reliable method for synthesizing secondary amines from pyridazin-3-amine. By reacting the amine with an aldehyde to form an imine (Schiff base) and reducing it in situ, the nucleophilicity of the ring nitrogens is effectively bypassed.

Mechanism & Rationale[2][3][4][5][6]
  • Imine Formation: The exocyclic amine condenses with the aldehyde. Ring nitrogens generally do not form stable ylides/imines with aldehydes under these conditions.

  • Selective Reduction: The resulting imine is more basic than the carbonyl and is reduced selectively by mild hydride sources.

Standard Protocol: One-Pot Procedure

Reagents:

  • Substrate: Pyridazin-3-amine (1.0 equiv)

  • Reagent: Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a dry reaction vessel with Pyridazin-3-amine (1.0 equiv) and DCE (

      
       concentration).
      
    • Add the Aldehyde (1.1 equiv).

    • Add AcOH (1.0 equiv). Note: Acid catalysis is crucial to activate the carbonyl and protonate the imine for reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

      
      ).
      
  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Observation: Mild gas evolution may occur.

    • Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

  • Work-up:

    • Quench with saturated aqueous

      
       (gas evolution!).
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Dry organic phase over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (typically DCM/MeOH gradients). Note: Pyridazines are polar; 5-10% MeOH is often required.

Method B: Direct Alkylation (Optimization Required)

Direct alkylation with alkyl halides (R-X) is prone to N2-alkylation. However, if the alkyl group is not available as an aldehyde (e.g., secondary alkyl halides), this method is necessary.

Critical Success Factors

To favor the exocyclic amine, you must enhance the acidity of the


 protons relative to the nucleophilicity of the ring nitrogen.
  • Base Selection: Use a strong, bulky base like LiHMDS or NaH to fully deprotonate the exocyclic amine, creating a distinct anion species that is more nucleophilic than the neutral ring nitrogen.

  • Solvent: Polar aprotic solvents (DMF, DMSO) stabilize the transition state but can also enhance N2 attack. THF is often a better compromise for regiocontrol when using LiHMDS.

Optimization Matrix
VariableCondition A (Standard)Condition B (High Selectivity)Outcome Analysis
Base

/

LiHMDS (Lithium Hexamethyldisilazide)Carbonates are too weak to fully deprotonate the amine, leading to competitive N2 attack. LiHMDS generates the discrete amide anion.
Solvent DMF / MeCNTHF (Anhydrous)DMF promotes

at the most electronegative site (often N2). THF coordinates Li+, directing reaction to the exocyclic N.
Temperature


to

Low temperature favors the kinetic product (Exocyclic N-alkylation).
Protocol: Kinetic Deprotonation Strategy
  • Deprotonation:

    • Dissolve Pyridazin-3-amine (1.0 equiv) in anhydrous THF (

      
      ) under Argon.
      
    • Cool to

      
      .
      
    • Dropwise add LiHMDS (

      
       in THF, 1.1 equiv).
      
    • Stir for 30 mins at

      
       to form the lithium amide.
      
  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Allow the reaction to warm slowly to

      
       over 2 hours.
      
  • Quench:

    • Quench with saturated

      
       solution.
      

Analytical Validation: Distinguishing Isomers

It is mandatory to confirm the regiochemistry of your product. Simple


 NMR is often insufficient to distinguish between N-exocyclic and N-endocyclic isomers.
Diagnostic Techniques
  • 
    -
    
    
    
    HMBC (Heteronuclear Multiple Bond Correlation):
    • Exocyclic Product: The alkyl protons will show a correlation to the exocyclic nitrogen (approx. 70–90 ppm) and weak or no correlation to the ring nitrogens (approx. 300+ ppm).

    • Endocyclic (N2) Product: The alkyl protons will show a strong correlation to a highly deshielded ring nitrogen (N2).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Exocyclic Product: NOE correlation between the

      
      -alkyl protons and the pyridazine H-4 proton is possible but depends on conformation.
      
    • Endocyclic (N2) Product: Strong NOE between the

      
      -alkyl protons and the H-3 (if available) or H-1 is not applicable here, but distinct patterns arise compared to the exocyclic amine.
      
  • UV-Vis Shift:

    • N2-alkylated pyridazinium salts often show a significant bathochromic shift (red shift) compared to the neutral exocyclic amine due to the formation of a cationic conjugated system.

Alternative Route: Nucleophilic Aromatic Substitution ( )

If Method A and B fail, reverse the retrosynthesis. Instead of alkylating the amine, displace a halogen.

  • Substrate: 3-Chloropyridazine or 3-Fluoropyridazine.

  • Reagent: The desired primary amine (

    
    ).
    
  • Conditions: Heat (

    
    ) in DMSO or n-Butanol.
    
  • Advantage: Unambiguous regiochemistry. The amine must be attached at position 3.

References

  • Regioselectivity in Pyridazine Chemistry

    • Maes, B. U., et al. "Palladium-Catalyzed Reactions on 1,2-Diazines." Heterocycles, 2006.[2]

    • Source:

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Source:

  • NMR differentiation of N-Isomers

    • LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[3]

    • Source: [3]

  • General Pyridazine Synthesis

    • BenchChem Protocols.
    • Source:

Sources

Application Notes and Protocols for Reductive Amination Techniques in Pyridazine-Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridazine-Amines in Drug Discovery

Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. The introduction of amine functionalities to the pyridazine ring system, creating pyridazine-amines, further expands the chemical space for drug development, enabling the modulation of physicochemical properties and target engagement. These compounds are integral to the development of therapeutics for a wide range of diseases. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable pyridazine-amines, offering a controlled and efficient means of forming carbon-nitrogen bonds.[1][2] This guide provides an in-depth overview of the mechanistic principles of reductive amination and detailed, field-proven protocols for its application in the synthesis of pyridazine-amines, tailored for researchers and professionals in drug development.

Mechanistic Insights: The Chemistry of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step, often one-pot, process.[3][4] The reaction begins with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate. This is followed by the reduction of this intermediate to the corresponding amine. The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[3][5]

The initial condensation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.[3] Subsequent dehydration leads to the formation of the C=N double bond of the imine. This imine can then be protonated to form a highly electrophilic iminium ion, which is readily reduced by a mild hydride source.

Visualizing the Mechanism

The following diagram illustrates the general mechanistic pathway of a one-pot reductive amination.

Reductive_Amination_Mechanism Start Pyridazine Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) - H₂O Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Pyridazine-Amine Product Iminium->Product + [H⁻] Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Iminium

Caption: General mechanism of reductive amination.

Key Reagents and Methodologies

The choice of reducing agent is critical for a successful reductive amination. Several reagents have been developed, each with its own advantages in terms of selectivity, reactivity, and handling.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Reagent of Choice

Sodium triacetoxyborohydride has emerged as the preferred reagent for one-pot reductive aminations due to its mildness and remarkable selectivity.[5][6][7] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[5] This selectivity minimizes the formation of alcohol byproducts, leading to cleaner reactions and higher yields of the desired amine.[6] NaBH(OAc)₃ is particularly well-suited for reactions involving sensitive substrates and a wide range of amines, including those that are weakly basic.[6][8]

Other Reducing Agents
  • Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is also selective for iminium ions under mildly acidic conditions.[4][9] However, its high toxicity and the potential to generate hydrogen cyanide gas have led to its replacement by safer alternatives like NaBH(OAc)₃.

  • Borane-Pyridine Complex (Pyr-BH₃): This reagent is a stable and less toxic alternative to NaBH₃CN. It is effective for the reductive amination of a variety of aldehydes and ketones.

  • Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) is a green and atom-economical approach to reductive amination. However, it may require specialized equipment (for handling hydrogen gas) and can sometimes be less chemoselective, potentially reducing other functional groups in the molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of pyridazine-amines via reductive amination. These are designed to be robust and adaptable for a range of pyridazine aldehydes and ketones.

Protocol 1: General Procedure for Reductive Amination of Pyridazine-3-carboxaldehyde using Sodium Triacetoxyborohydride

This protocol outlines a general one-pot procedure for the reaction of a pyridazine aldehyde with a primary or secondary amine.

Protocol_1_Workflow Start Combine Pyridazine-3-carboxaldehyde and Amine in Anhydrous Solvent Stir Stir at Room Temperature (Imine Formation) Start->Stir Add_STAB Add Sodium Triacetoxyborohydride (Portion-wise) Stir->Add_STAB React Continue Stirring at Room Temperature (Reduction) Add_STAB->React Monitor Monitor Reaction by TLC/LC-MS React->Monitor Quench Quench with Saturated NaHCO₃ (aq) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolate Pyridazine-Amine Product Purify->Product

Caption: Workflow for pyridazine-amine synthesis via reductive amination.

Materials:

  • Pyridazine-3-carboxaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridazine-3-carboxaldehyde (1.0 equiv) and the desired amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous DCE or THF to dissolve the starting materials (concentration typically 0.1-0.5 M).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1-0.2 equiv) can be beneficial.[8]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirred solution. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired pyridazine-amine.

Protocol 2: Reductive Amination of a Pyridazine Ketone with an Amine Hydrochloride Salt

This protocol is adapted for use with amine hydrochloride salts, which are often more stable and easier to handle than the corresponding free amines.

Materials:

  • 3-Acetylpyridazine (1.0 equiv)

  • Amine Hydrochloride Salt (e.g., Dimethylamine Hydrochloride) (1.5 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0-2.5 equiv)

  • A weak base (e.g., Sodium Acetate or Triethylamine) (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 3-acetylpyridazine (1.0 equiv), the amine hydrochloride salt (1.5 equiv), and the weak base (e.g., sodium acetate, 1.2-1.5 equiv) in anhydrous THF.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride (2.0-2.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as determined by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification: Follow steps 6-9 from Protocol 1 to quench the reaction, extract the product, and purify by column chromatography.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the reductive amination of pyridazine carbonyls, highlighting the versatility of sodium triacetoxyborohydride.

Carbonyl SubstrateAmineReducing AgentSolventTime (h)Yield (%)
Pyridazine-3-carboxaldehydeBenzylamineNaBH(OAc)₃DCE4~85-95
Pyridazine-3-carboxaldehydeMorpholineNaBH(OAc)₃THF6~80-90
3-AcetylpyridazineMethylamine HClNaBH(OAc)₃THF12~75-85
6-Chloro-pyridazine-3-carboxaldehydePiperidineNaBH(OAc)₃DCE3~90-98

Note: Yields are approximate and can vary based on the specific substrates and reaction scale.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive.[7] Ensure all glassware is dry and use anhydrous solvents for optimal results.

  • Over-alkylation: When using primary amines, dialkylation can sometimes be a side reaction. This can often be minimized by using a slight excess of the amine and carefully controlling the stoichiometry of the reducing agent.[8]

  • Low Reactivity: For electron-deficient or sterically hindered aldehydes/ketones or amines, the reaction may be sluggish. The addition of a catalytic amount of acetic acid or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve the reaction rate.

  • Work-up: The quench with aqueous bicarbonate should be performed slowly and with good stirring to control the effervescence from the decomposition of excess hydride reagent.

Conclusion

Reductive amination, particularly with sodium triacetoxyborohydride, is a highly effective and reliable method for the synthesis of pyridazine-amines. Its broad substrate scope, mild reaction conditions, and high chemoselectivity make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful transformation in the synthesis of novel pyridazine-based therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Myers, A. G. Chem 115: Reductive Amination. Harvard University. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014, February 24). Molecules, 19(2), 2638-2664. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Journal of Chemical Sciences, 130(1), 1-7. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(11), 17745-17757. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (2012). Organic & Biomolecular Chemistry, 10(40), 8151-8159. [Link]

  • Purins, M., et al. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2638-2664. [Link]

Sources

Solvent selection for dissolving N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes physicochemical analysis with practical, field-proven protocols for the dissolution and handling of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine .

Compound: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Class: Aminopyridazine / Morpholine Derivative Application: In Vitro Assays, Chemical Synthesis, In Vivo Formulation Version: 1.0 (Scientific Advisory)[1]

Executive Summary

Effective solubilization of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine requires a strategic approach that accounts for its dual-heterocyclic nature. This compound features a pyridazin-3-amine core (weakly basic, polar aromatic) and a morpholine ring (moderately basic secondary amine).[1]

Key Solubility Takeaway: The molecule exhibits pH-dependent aqueous solubility driven by the morpholine nitrogen (


).[1] While highly soluble in organic dipolar aprotic solvents (DMSO, DMF), aqueous solubility is limited at neutral/basic pH but significantly enhanced under acidic conditions (

).[1]

Physicochemical Analysis & Solubility Mechanics[1]

Understanding the molecular architecture is the first step to successful dissolution.

Structural Dissection[1]
  • Solubility Handle (The "Engine"): The Morpholine Nitrogen (NH) is the most basic site. Protonation here drives aqueous solubility.

  • The Core (The "Anchor"): The Pyridazine ring is a polar 1,2-diazine.[1] While it accepts hydrogen bonds, its intrinsic basicity is low (

    
    ), contributing less to solubility at physiological pH than the morpholine.[1]
    
  • Lipophilic Contributors: The N-ethyl group and the hydrocarbon scaffold add lipophilicity, necessitating organic co-solvents for neutral-pH stock solutions.[1]

Solubility Profile Matrix
Solvent ClassRecommended SolventSolubility PotentialMechanism
Dipolar Aprotic DMSO (Dimethyl sulfoxide)High (>50 mM) Disrupts dipole-dipole interactions; universal stock solvent.[1]
Dipolar Aprotic DMF (Dimethylformamide)HighAlternative to DMSO if sulfur sensitivity is a concern.
Polar Protic Ethanol (Absolute)Moderate to HighH-bonding with pyridazine/morpholine; good for evaporation.[1]
Aqueous (Acidic) 0.1 M HCl or PBS (pH 4.5) High Protonation of Morpholine NH forms a soluble salt.[1]
Aqueous (Neutral) PBS (pH 7.4) Low (< 1 mM)Molecule exists largely as a neutral free base; risk of precipitation.[1]
Non-Polar Hexane / TolueneVery LowHigh polarity of the heterocycles prevents dissolution.

Decision Logic: Solvent Selection Workflow

The following decision tree guides the selection process based on your specific experimental endpoint.

SolventSelection Start Start: Define Application Stock Stock Solution Preparation Start->Stock InVivo In Vivo / Animal Study Start->InVivo DMSO Use DMSO (10-100 mM) Store at -20°C Stock->DMSO Standard Ethanol Use Ethanol (If DMSO incompatible) Stock->Ethanol Evaporation Needed Assay Biological Assay (In Vitro) Dilution Dilute into Media Assay->Dilution Vehicle Formulation Required InVivo->Vehicle DMSO->Assay Dilute (Max 0.1-1% DMSO) PrecipCheck Check for Precipitation (Microscopy) Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Acidic Saline + 1-2 equivalents HCl (pH 4-5) Vehicle->Acidic Preferred (Salt Form) Cosolvent 10% DMSO + 40% PEG400 + 50% Saline Vehicle->Cosolvent Alternative

Figure 1: Decision matrix for solvent selection based on experimental intent.[1]

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Purpose: Create a stable, high-concentration master stock for long-term storage.

  • Weighing: Accurately weigh 2.63 mg of the compound (assuming MW

    
     263.3  g/mol ; verify exact MW on your batch CoA).
    
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: If the compound is a salt form (e.g., HCl salt), solubility in DMSO is still generally good, but water may be required if it fails.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Formulation for In Vitro Assays

Purpose: Diluting the stock into cell culture media without precipitation.

  • Pre-warm the culture media to 37°C.

  • Stepwise Dilution: Do not add 100% DMSO stock directly to a large volume of media, as "shock precipitation" may occur.

    • Intermediate Step: Dilute the DMSO stock 1:10 in PBS or media to create a 10x working solution. Vortex immediately.

  • Final Addition: Add the intermediate solution to the final assay well.

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity.[1]
      
  • Microscopic Validation: Before adding cells (or immediately after), view the wells under 100x magnification. Look for birefringent crystals or "oily" droplets, which indicate the compound has crashed out of solution.

Protocol C: pH-Adjusted Saline for In Vivo Administration

Purpose: Creating a vehicle for IP or IV injection avoiding high DMSO loads.[1]

  • Calculation: Determine the molar amount of compound required.

  • Acidification: Dissolve the pure solid compound in a small volume of 0.1 M HCl (approx. 2 molar equivalents relative to the compound). The morpholine amine will protonate, forming a water-soluble salt.[1]

  • Dilution: Slowly add sterile saline (0.9% NaCl) to reach the desired volume.

  • pH Adjustment: Check pH. If

    
    , carefully back-titrate with dilute NaOH to pH 4.5 – 5.5 .[1]
    
    • Warning: Do not exceed pH 7, or the free base may precipitate.

  • Filtration: Sterilize using a 0.22

    
    m PES syringe filter.
    

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Cloudiness upon water addition Compound is hydrophobic at neutral pH.[1]Acidify solution (dropwise 1N HCl) or increase DMSO/PEG400 % in vehicle.[1]
Yellowing of DMSO stock Oxidation of the amine.Ensure storage under inert gas (Argon/Nitrogen) at -20°C. Use fresh DMSO.[1]
Precipitation in Media "Salting out" effect or high concentration.Reduce working concentration. Use a co-solvent system (e.g., 0.5% DMSO + 0.5% Tween-80).[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Meanwell, N. A. (2011).[1] The influence of nitrogen heterocycles on the physicochemical properties of drug candidates. Journal of Medicinal Chemistry. (Discusses Pyridazine/Morpholine properties).

Sources

Scalable synthesis routes for morpholine-pyridazine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Morpholine-Pyridazine Conjugates

Abstract & Strategic Overview

The morpholine-pyridazine conjugate is a privileged pharmacophore in modern drug discovery, appearing frequently in kinase inhibitors (e.g., alteration of solubility profiles in ATP-competitive binders) and GPCR ligands. While medicinal chemistry routes often rely on milligram-scale techniques (e.g., microwave irradiation, excess reagents, chromatography), these are ill-suited for kilogram-scale production.

This guide details two scalable, self-validating routes for synthesizing 3-morpholino-6-chloropyridazine and its derivatives starting from 3,6-dichloropyridazine.

  • Route A (The Workhorse): Nucleophilic Aromatic Substitution (

    
    ) in aqueous or alcoholic media. This is the preferred route for electron-deficient pyridazines.
    
  • Route B (The Problem Solver): Buchwald-Hartwig Amination.[1][2][3] This is reserved for electron-rich or deactivated pyridazine scaffolds where

    
     fails.
    

Route A: Scalable (Green Process)

Principle: Pyridazine is a


-deficient heterocycle. The 3- and 6-positions are highly activated toward nucleophilic attack. The reaction with morpholine proceeds via a Meisenheimer complex intermediate.

Advantages:

  • Atom Economy: High.

  • Purification: Filtration-based (Chromatography-free).

  • Safety: Avoids heavy metals.

Protocol 1: Synthesis of 4-(6-chloropyridazin-3-yl)morpholine

Reaction Scheme:



ParameterSpecificationRationale
Substrate 3,6-Dichloropyridazine (1.0 equiv)Symmetric starting material eliminates initial regioselectivity concerns.
Reagent Morpholine (2.2 equiv)Acts as both nucleophile and acid scavenger (forming morpholinium chloride).
Solvent Water (5 Vol)"On-water" conditions accelerate hydrophobic interactions; product precipitates upon cooling.
Temp 100°C (Reflux)Required to overcome activation energy barrier for the first chloride displacement.

Step-by-Step Methodology:

  • Charge: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge Water (5.0 volumes relative to substrate mass) and Morpholine (2.2 equiv).

  • Addition: Add 3,6-Dichloropyridazine (1.0 equiv) as a solid in a single portion.

    • Note: The reaction is slightly exothermic; monitor internal temperature (IT).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by HPLC. Target:

      
       Starting Material (SM).
      
    • Selectivity Check: Prolonged heating may lead to bis-substitution (3,6-dimorpholinopyridazine). Stop when mono-product is maximized.

  • Crystallization (The Self-Validating Step):

    • Cool the mixture slowly to

      
       over 2 hours.
      
    • The product, 4-(6-chloropyridazin-3-yl)morpholine , is significantly less soluble in water than the morpholinium chloride byproduct or the starting material. It will crystallize as a beige solid.

  • Isolation: Filter the slurry. Wash the cake with water (

    
     Vol) to remove residual salts.
    
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    

Expected Yield: 85–92% Purity: >98% (HPLC)

Route B: Pd-Catalyzed Amination (Buchwald-Hartwig)[2][3]

Context: If the pyridazine ring contains electron-donating groups (e.g., methoxy, methyl) at position 4 or 5, the ring becomes deactivated toward


. Palladium catalysis is required to lower the activation energy for C-N bond formation.
Protocol 2: Cross-Coupling for Deactivated Pyridazines

Substrate: 3-Chloro-6-methoxypyridazine (Example of deactivated system).

ParameterSpecificationRationale
Catalyst Pd(OAc)

(1 mol%) + XantPhos (2 mol%)
XantPhos is a wide-bite-angle ligand that promotes reductive elimination, crucial for heteroaryl chlorides.
Base Cs

CO

(2.0 equiv)
Weak enough to prevent side reactions, strong enough to deprotonate the amine-Pd complex.
Solvent 1,4-Dioxane or TolueneHigh boiling point, good solubility for the catalytic cycle.

Step-by-Step Methodology:

  • Inertion: Purge the reactor with

    
     for 15 minutes. Oxygen is a poison to the Pd(0) active species.
    
  • Charge: Add Substrate (1.0 equiv), Morpholine (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and XantPhos (0.02 equiv) to the reactor.
  • Solvent: Add degassed 1,4-Dioxane (10 Vol).

  • Catalyst Addition: Add Pd(OAc)

    
      (0.01 equiv).
    
    • Process Tip: Pre-mixing Pd and Ligand in a small amount of solvent for 10 mins can generate the active catalyst species

      
       more efficiently.
      
  • Reaction: Heat to

    
     for 8–12 hours.
    
  • Workup (Scavenging):

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Pd Removal: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at

      
       to ensure residual Pd is 
      
      
      
      .
  • Isolation: Concentrate the solvent. Recrystallize from Ethanol/Heptane.

Process Visualization & Decision Logic

The following diagram illustrates the decision matrix for selecting the synthesis route and the workflow for the primary


 protocol.

MorpholineSynthesis Start Target: Morpholine-Pyridazine Conjugate CheckElectronic Analyze Pyridazine Electronics Start->CheckElectronic IsActivated Is Ring Electron Deficient? (e.g., Halogens at 3,6) CheckElectronic->IsActivated RouteA Route A: SnAr (Water/Reflux) IsActivated->RouteA Yes RouteB Route B: Buchwald-Hartwig (Pd) IsActivated->RouteB No (Deactivated) Reactor Charge Reactor: Water + Morpholine + Substrate RouteA->Reactor FinalProduct Isolated Product (>98% Purity) RouteB->FinalProduct Requires Extraction/Column Heat Heat to 100°C (4-6h) Reactor->Heat IPC IPC: HPLC < 2% SM? Heat->IPC IPC->Heat No Cool Cool to 20°C (Precipitation) IPC->Cool Yes Filter Filtration & Wash Cool->Filter Filter->FinalProduct

Caption: Decision logic and process flow for the scalable synthesis of morpholine-pyridazine conjugates. Route A is preferred for manufacturing due to precipitation-based isolation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Bis-substitution Reaction temperature too high or excess morpholine too high.Reduce morpholine to 1.1 equiv. Lower temp to

. Add substrate slowly to the amine.
Regioselectivity (Asymmetric) 3,4,5-Trichloropyridazine substrates have competing sites.The C-4 position is generally most activated for

. Use steric bulk (e.g., iPrOH solvent) to enhance selectivity if needed.
Product Oiling Out Product melting point is near reaction temp.Seed the mixture with pure crystal at

during the cooling ramp to induce proper crystallization.
High Residual Pd (Route B) Inefficient scavenging.Use activated carbon filtration or specific thiourea scavengers. Switch to water-soluble Pd catalysts (rare for this substrate) to wash away.

References

  • Pfizer Worldwide R&D. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 2024.[4] Link

  • Boehringer Ingelheim. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[5] ChemRxiv, 2021. Link

  • MilliporeSigma. "Scale-Up Guide: Buchwald-Hartwig Amination." Sigma-Aldrich Technical Guides. Link

  • University of Sydney. "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." RSC Advances, Electronic Supplementary Information. Link

  • National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry: A European Journal, 2012. Link

Sources

Troubleshooting & Optimization

Improving yield of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for the synthesis and optimization of


-ethyl-

-(morpholin-2-ylmethyl)pyridazin-3-amine
.

Topic: Yield Optimization for


-ethyl-

-(morpholin-2-ylmethyl)pyridazin-3-amine Ticket Priority: High (Process Chemistry / MedChem) Responder: Senior Application Scientist

Executive Summary & Synthetic Strategy

The synthesis of


-ethyl-

-(morpholin-2-ylmethyl)pyridazin-3-amine
presents a classic challenge in heterocyclic chemistry: coupling an electron-deficient heteroaryl halide with a sterically hindered secondary amine, while managing the polarity of the resulting basic scaffold.

The low yield is likely driven by three factors:

  • Competitive Nucleophilicity: If the morpholine nitrogen is not protected, it competes with the acyclic ethyl-amine during coupling.

  • Steric Hindrance: The

    
     reaction at the 3-position of pyridazine with a secondary amine (
    
    
    
    -ethyl) is significantly slower than with primary amines.
  • Product Loss: The high polarity of the final diamine leads to significant loss during aqueous workup or silica chromatography.

The Validated Pathway (Convergent Synthesis)

To guarantee yield and purity, you must utilize a Convergent Strategy with a protecting group. Do not attempt to alkylate the pyridazine amine directly with ethyl halides (over-alkylation risk) or couple unprotected morpholine derivatives.

SynthesisMap SM1 Start: 4-Boc-2-hydroxymethyl morpholine Step1 Step 1: Side Chain Construction (Reductive Amination) SM1->Step1 Oxidation + EtNH2 Inter1 Intermediate A: 4-Boc-2-(N-ethylaminomethyl) morpholine Step1->Inter1 Step2 Step 2: Coupling (SNAr or Buchwald) Inter1->Step2 SM2 Start: 3-Chloropyridazine (or 3-Iodo) SM2->Step2 Inter2 Intermediate B: Protected Precursor Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Target: N-ethyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine Step3->Final

Figure 1: Convergent synthetic workflow ensuring regioselectivity via Boc-protection.

Troubleshooting Guide: The Coupling Step

The coupling of the secondary amine side chain to the pyridazine core is the bottleneck.

Scenario A: Reaction Stalls (<30% Conversion)

Diagnosis: The activation energy for


 with a secondary amine is too high for standard conditions (THF/Reflux).
Solution:  Switch to high-boiling protic solvents or Buchwald-Hartwig conditions.
ParameterStandard (Avoid)Optimized (Recommended)Why?
Solvent THF, DCM, MeCNn-Butanol or DMSO Protic solvents like n-BuOH stabilize the Meisenheimer complex intermediate in

reactions [1].
Temperature 60–80°C110–130°C Secondary amines require higher thermal drive to overcome steric repulsion at the pyridazine C3 position.
Base Et3NDIPEA or K2CO3 DIPEA prevents alkylation byproducts; inorganic bases work well in DMSO.

Protocol 1: High-Temp


 (The "Robust" Route) 
  • Dissolve 3-chloropyridazine (1.0 equiv) and Intermediate A (1.2 equiv) in n-Butanol (0.5 M).

  • Add DIPEA (3.0 equiv).

  • Heat to 130°C in a sealed pressure tube for 16–24 hours.

  • Check: If conversion is <50% after 12h, add NaI (0.1 equiv) . This generates the more reactive 3-iodopyridazine in situ (Finkelstein condition).

Scenario B: Decomposition / Black Tar Formation

Diagnosis: Pyridazines are electron-deficient and sensitive to harsh oxidation or polymerization at very high temps. Solution: Switch to Buchwald-Hartwig Amination .

Protocol 2: Buchwald-Hartwig (The "Gentle" Route)

  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%). Xantphos is critical for pyridazines to prevent catalyst poisoning by the heterocyclic nitrogen [2].

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: 90°C.

  • Note: This method usually yields >80% for secondary amines coupled to electron-deficient heterocycles.

Troubleshooting Guide: Side Chain Synthesis

Issue: "I cannot get clean N-ethyl-1-(morpholin-2-yl)methanamine."

You cannot effectively alkylate the primary amine with ethyl iodide; you will get diethylation. You must use Reductive Amination .

Protocol 3: Clean Side Chain Synthesis

  • Oxidation: Convert 4-Boc-2-hydroxymethylmorpholine to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions. Do not use KMnO4 (over-oxidation).

  • Imine Formation: Treat crude aldehyde with Ethylamine (2.0M in THF) and MgSO4 (drying agent) for 2 hours.

  • Reduction: Cool to 0°C, add NaBH(OAc)3 (1.5 equiv). Stir overnight.

  • Result: This yields mono-ethylated Intermediate A exclusively.

Purification & Isolation (The "Yield Saver")

Issue: "My reaction worked, but I lost everything during the workup." Cause: The product contains a basic pyridazine, a morpholine, and a tertiary amine. It is extremely polar and water-soluble. Standard extraction (EtOAc/Water) will leave the product in the aqueous phase.

Recommended Isolation Workflow

Do not use aqueous extraction if possible.

Method A: SCX (Strong Cation Exchange) - Best for <500mg

  • Load the crude reaction mixture (dissolved in MeOH) directly onto an SCX-2 cartridge .

  • Wash with MeOH (removes non-basic impurities, solvents, and starting pyridazine).

  • Elute product with 2M NH3 in MeOH .

  • Concentrate.[1][2][3] This usually yields >95% purity without a column.

Method B: "Salting Out" Extraction - Best for >1g

  • If you must extract: Saturate the aqueous layer with NaCl (brine) and adjust pH to >12 using NaOH.

  • Extract with DCM:Isopropanol (3:1) . Pure DCM is often insufficient for this polarity.

  • Dry over Na2SO4.[4]

Method C: Chromatography If using silica, the amine will streak.[5] You must use a modified eluent:

  • DCM : MeOH : NH4OH (90 : 9 : 1) .

Logic Map for Troubleshooting

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS of Reaction Mix Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Low Conversion Messy Complex Mixture (Black Tar) CheckTLC->Messy Decomposition Clean Product formed but low recovery CheckTLC->Clean Isolation Loss Sol1 1. Switch solvent to n-BuOH 2. Increase Temp to 130°C 3. Add NaI catalyst SM_Left->Sol1 Sol2 1. Switch to Buchwald (Pd2(dba)3 / Xantphos) 2. Lower Temp to 90°C Messy->Sol2 Sol3 1. Use SCX Column 2. Extract with DCM:iPrOH (3:1) 3. Avoid water wash Clean->Sol3

Figure 2: Diagnostic logic for yield optimization.

References

  • Solvent Effects in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. (Establishes the efficacy of protic solvents in stabilizing the transition state of SNAr).

  • Buchwald-Hartwig on Pyridazines: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society, 124(21), 6043–6048. (Demonstrates Xantphos efficacy for electron-deficient heterocycles).

  • Side Chain Synthesis: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Purification of Polar Amines: "Purification of strong polar and basic compounds." ChemPros Community Technical Archive. 5[1][6]

Sources

Technical Support Center: Solubility Optimization for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

The Challenge: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic "medicinal chemistry paradox." While it contains polar heteroatoms (nitrogen and oxygen), users frequently report "crash-out" events upon dilution into biological buffers (PBS/Media) or unexpected precipitation in stored DMSO stocks.[1]

Root Cause Analysis: The solubility behavior of this molecule is governed by the interplay between the pyridazin-3-amine core and the morpholine moiety.

  • The Pyridazine Core: Aromatic and planar.[1] While more hydrophilic than a phenyl ring, it is prone to

    
    -
    
    
    
    stacking (aggregation) in aqueous environments, especially when uncharged.[1]
  • The Morpholine Nitrogen: This is your "solubility handle."[1] It has a pKa of approximately 8.3–8.7 .[1]

    • At pH < 7.0: The nitrogen is protonated (

      
      ), rendering the molecule highly soluble.[1]
      
    • At pH > 7.4 (Physiological): The molecule exists largely as a neutral free base.[1] The loss of charge combined with the lipophilic ethyl group triggers rapid precipitation.[1]

Troubleshooting Guide (FAQ Format)

Q1: My 10 mM DMSO stock solution has developed a precipitate after a week in the freezer. Is the compound degrading?

Diagnosis: Likely DMSO Hygroscopicity , not degradation.[1] Mechanism: DMSO is highly hygroscopic.[1] If stored in a non-desiccated environment or opened frequently, it absorbs atmospheric water.[1] Since your compound is likely a free base with poor aqueous solubility, even a small percentage of water (1–2%) in the DMSO can force the compound out of solution (the "anti-solvent" effect).

The Fix (Protocol):

  • Warm & Vortex: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. If it redissolves, it is a solubility issue, not degradation.

  • Aliquot Immediately: Do not store a single "mother vial." Aliquot stocks into single-use vials to minimize freeze-thaw cycles and moisture exposure.

  • Switch Solvent: If the issue persists, switch to DMA (Dimethylacetamide) , which is often less prone to immediate moisture-induced precipitation for this specific class of heterocycles.[1]

Q2: Every time I dilute my stock into PBS (pH 7.4) for cell assays, the solution turns cloudy.[3] How do I fix this?

Diagnosis: pH Shock / Kinetic Precipitation. Mechanism: You are diluting a concentrated stock into a buffer where the pH (7.[1]4) is near the compound's pKa.[1] The morpholine deprotonates, and the neutral species aggregates faster than it can dissolve.

The Fix (Step-by-Step):

  • Option A: Acidify the Stock (The "HCl Spike") Add 1 equivalent of HCl to your DMSO stock before dilution.[1] This pre-protonates the morpholine nitrogen.[1] When diluted into PBS, the local acidic micro-environment helps dispersion before the bulk buffer neutralizes it.

  • Option B: The "Intermediate Dilution" Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

    • Prepare a 10x intermediate in water or media.[1]

    • If this precipitates, add 0.5% Tween-80 or 5% Solutol HS-15 to the intermediate step.[1]

    • Add this stabilized intermediate to your final assay plate.

Q3: I need to dose this in mice (IP/PO). What formulation do you recommend?

Recommendation: Do NOT use 100% DMSO. It causes pain and precipitation at the injection site.[1]

Gold Standard Protocol (Cyclodextrin Complexation): Cyclodextrins (specifically HP-


-CD) encapsulate the lipophilic pyridazine core while leaving the hydrophilic groups exposed.[1]
ComponentConcentrationFunction
Compound 1–10 mg/mLActive Agent
HP-

-CD
20% (w/v)Solubilizing Excipient (Encapsulation)
Citrate Buffer 50 mM (pH 4.[1]5)Maintains Morpholine Protonation

Preparation Workflow:

  • Dissolve 20g HP-

    
    -CD in 80mL of 50mM Citrate Buffer (pH 4.5).
    
  • Add compound powder slowly with vigorous stirring (or sonication).

  • Adjust pH back to 4.5–5.0 if necessary (the amine may raise the pH).[1]

  • Filter sterilize (0.22

    
    m).[1]
    

Decision Logic for Solubility Optimization

The following diagram outlines the logical flow for selecting the correct solvent system based on your experimental constraints.

SolubilityLogic Start START: Select Application CheckApp Application Type? Start->CheckApp InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo CheckConc Conc > 10 µM? InVitro->CheckConc Excipient Add 20% HP-beta-CD or Acidify (pH 5) InVivo->Excipient Standard Protocol DMSO Standard DMSO (<0.5%) CheckConc->DMSO No Crash Precipitation Risk! CheckConc->Crash Yes Crash->Excipient Immediate fix SaltForm Generate HCl Salt Crash->SaltForm Long term fix

Figure 1: Decision tree for selecting the appropriate formulation strategy based on concentration and application type.

Physicochemical Data Summary

Understanding the numbers helps predict behavior.[1] The following values are estimated based on the structural fragments (Pyridazine + Morpholine).

PropertyValue (Est.)Implication
pKa (Basic) ~8.3–8.7Morpholine nitrogen.[1] Protonated at pH < 7.[1]
pKa (Acidic) N/ANo acidic protons.[1]
LogP ~1.5–2.0Moderately lipophilic.[1]
LogD (pH 7.4) ~1.8At physiological pH, it behaves like a lipophile.[1]
LogD (pH 4.0) ~ -1.2At acidic pH, it is highly water-soluble.[1]
PSA (Polar Surface Area) ~50–60 ŲGood membrane permeability predicted.[1]

References

  • Pyridazine Physicochemical Properties: Wermuth, C. G.[1] (2008).[1] "Pyridazines."[1][2] The Practice of Medicinal Chemistry. This text details the dipole moments and solubility profiles of pyridazine rings compared to phenyl rings. [1]

  • Solubility of Morpholine Derivatives: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Morpholine.[1] (pKa and solubility data). [1]

  • Cyclodextrin Formulation Strategies: Loftsson, T., & Brewster, M. E.[3] (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. [1]

  • DMSO Hygroscopicity & Handling: Gaylord Chemical Company.[1] "Dimethyl Sulfoxide (DMSO) Physical Properties." (Technical Bulletin regarding water absorption rates).

Sources

Technical Support Center: Purification of Morpholine-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Morpholine-substituted pyridazines represent a "perfect storm" for purification. You are combining an electron-deficient aromatic system (pyridazine, pKa ~2.3) with a saturated secondary amine (morpholine, pKa ~8.3).

  • The "Sticky" Factor: The morpholine nitrogen, even when conjugated, often retains enough basicity to interact strongly with acidic silanols on silica gel, causing severe peak tailing.

  • The Solubility Paradox: These molecules are frequently amphiphilic—too polar for clean hexane/ethyl acetate separation, yet too lipophilic to stay fully in the aqueous phase during workup.

  • The Scavenging Issue: Morpholine is often used in excess for SNAr reactions. Its high boiling point (129°C) makes it difficult to remove by rotary evaporation alone.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Troubleshooting Module: The "Sticky" Column

Symptom: Your product streaks across the column (tailing), co-eluting with impurities. TLC spots look like "comets" rather than circles.

Root Cause: Silica gel is naturally acidic (pH ~5). The basic nitrogen of the morpholine moiety undergoes ion-exchange interactions with surface silanols (


), retaining the molecule non-specifically.
Protocol A: The Amine-Modified Mobile Phase

Standard silica is usable if you suppress the silanols.

The "Golden Ratio" Solvent System:

Component Role Concentration
Dichloromethane (DCM) Primary Solvent 90-95%
Methanol (MeOH) Polar Modifier 5-10%

| Triethylamine (TEA) or NH₄OH | Silanol Blocker | 1% (v/v) |

Step-by-Step Implementation:

  • Pre-saturation (Critical Step): Do not just add TEA to your run solvent. You must equilibrate the column first. Flush the column with 3 CV (Column Volumes) of the mobile phase containing the amine modifier before loading your sample.

  • The Flush: If using TEA, the column will generate heat (acid-base reaction with silica). Wait for the column to cool before loading.

  • Elution: Run your gradient. The TEA competes for the silanol sites, allowing your morpholine-pyridazine to elute as a sharp band.

Expert Tip: For highly sensitive mass spectrometry (MS) downstream, avoid TEA (it suppresses ionization). Use Ammonium Hydroxide (NH₄OH) instead. It is volatile and MS-friendly.

Troubleshooting Module: The "Ghost" Impurity (Excess Morpholine)

Symptom: NMR shows a persistent morpholine peak (approx. 3.6 ppm and 2.9 ppm) even after column chromatography. The product exists as an oil that refuses to solidify.

Root Cause: Morpholine has a boiling point of 129°C and tracks with polar heterocycles on silica.

Protocol B: The SCX "Catch and Release" (Recommended)

Strong Cation Exchange (SCX) chromatography is the most robust method to separate basic amines from non-basic impurities or to switch counter-ions.

Workflow Diagram (SCX Logic):

SCX_Workflow Start Crude Reaction Mixture (Product + Excess Morpholine) Load Load onto SCX Cartridge (Dissolved in MeOH/DCM) Start->Load Wash Wash with MeOH Load->Wash Neutrals & Non-basic impurities pass through Elute Elute with 2M NH3 in MeOH Wash->Elute Basics retained (Ionic Bond) Result Evaporate Solvent Elute->Result Ammonia displaces Product & Morpholine Note CRITICAL: Since both are basic, this cleans up non-basic junk. To separate Morpholine from Product, rely on volatility AFTER release. Result->Note

Figure 1: SCX Catch-and-Release strategy. Note that while SCX captures all bases, it allows you to wash away non-basic reaction debris, making the subsequent evaporation of morpholine (now as a free base, not a salt) much easier.

Protocol C: The Azeotropic Removal (Scale-Up Friendly)

If SCX is too expensive for your scale (>5g):

  • Dissolve the crude oil in Toluene .

  • Rotary evaporate at 45-50°C.

  • Repeat 3x. Toluene forms an azeotrope with morpholine, effectively dragging it out of the oil.

  • Alternative: If the product is stable, wash the organic layer with 50% saturated brine . Pure water might form an emulsion, but brine forces the organic product out while retaining some free morpholine (which is infinitely water-soluble).

Troubleshooting Module: Solubility & Loading

Symptom: The sample precipitates at the top of the column immediately upon contact with the mobile phase (usually Hexane/EtOAc), causing high backpressure and band broadening.

Root Cause: Morpholine-pyridazines are often insoluble in non-polar solvents (Hexane) but too soluble in the strong solvent (DCM/MeOH) to allow for tight band focusing.

Protocol D: Dry Loading (Solid Load)

Never liquid load these compounds if you are experiencing precipitation.

  • Dissolve crude material in minimal MeOH/DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Pour this powder on top of your pre-packed column (or into a solid load cartridge).

  • Why this works: It eliminates the "solvent shock" precipitation and ensures the sample enters the stationary phase evenly.

Advanced Separation: When Normal Phase Fails

If the pKa difference between your product and impurities is minimal, Normal Phase (NP) will fail. Switch to High pH Reverse Phase (RP) .

The Logic: At low pH (standard acidic RP), the morpholine nitrogen is protonated (


), making the molecule extremely polar and causing it to elute in the void volume (dead time).
At High pH (pH 10) , the amine is neutral (free base), increasing its hydrophobicity and retention on the C18 chain.

Recommended Buffer System:

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Column: Ensure your C18 column is rated for High pH (e.g., hybrid silica or polymer-based). Standard silica-C18 dissolves at pH > 8.

Decision Matrix

Use this logic flow to select your purification route.

Decision_Tree Start Crude Mixture Check1 Is Product Acid Sensitive? Start->Check1 Check2 Is Product Water Soluble? Check1->Check2 No Method2 Reverse Phase (High pH C18) Check1->Method2 Yes (Avoid Silica) Method1 Normal Phase (DCM/MeOH + 1% TEA) Check2->Method1 No (Standard) Method3 SCX Cartridge (Catch & Release) Check2->Method3 Yes (Hard to extract)

Figure 2: Rapid decision matrix for selecting the purification stationary phase.

Frequently Asked Questions (FAQ)

Q: Can I use an acid wash (1N HCl) to remove the excess morpholine? A: Proceed with extreme caution. While acid will protonate the free morpholine (rendering it water-soluble), it will likely also protonate the morpholine moiety on your pyridazine product. You risk losing your product to the aqueous layer. If you must do this, titrate carefully to pH 4-5, or use the Toluene Azeotrope method described in Protocol C.

Q: My product turns pink/brown on the column. Why? A: Pyridazines are electron-deficient and can be sensitive to oxidation or light. However, color changes on silica often indicate the formation of Charge Transfer Complexes or oxidation of the amine. If the NMR is clean, the color is likely a minor impurity with a high extinction coefficient.

Q: Why does my peak split into two? A: If you are using a buffered aqueous system, you might be operating near the pKa of the morpholine nitrogen. This causes the molecule to split between protonated and neutral states, which travel at different speeds. Solution: Adjust pH at least 2 units away from the pKa (aim for pH 10).

References

  • Phenomenex Technical Guide. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases." Phenomenex.com. [Link] (General principle of amine tailing suppression).

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch-us.com. [Link] (Mechanism of silanol blocking).

  • National Institutes of Health (NIH). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. [Link] (Context on physicochemical properties of morpholine drugs).

  • University of Rochester. "Tips for Flash Column Chromatography." Rochester.edu. [Link] (Protocols for amine-modified silica).

  • Biotage. "Strategies for Flash Purification of Ionizable Compounds." Biotage.com. (Standard industry reference for SCX and high pH flash methods).

Sources

Resolving stability issues of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Problem: Researchers frequently observe degradation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine when stored in Dimethyl Sulfoxide (DMSO). This manifests as purity loss, new impurity peaks in LC-MS, or precipitation upon freeze-thaw cycles.

The Verdict: The degradation is primarily driven by the nucleophilic attack of the morpholine secondary amine onto trace formaldehyde , a breakdown product of DMSO. This is a known artifact in amino-heterocycle chemistry but is particularly aggressive in this molecule due to the high nucleophilicity of the morpholine ring.

Quick Diagnostic Table: Is Your Sample Degrading?

Compare your observations with these known failure modes.

SymptomLC-MS Observation (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

m/z)
Root CauseSeverity
N-Methylation +14 Da (e.g., M+15 vs M+1)Reaction with DMSO-derived methyl radicals or formaldehyde/formic acid (Eschweiler-Clarke type).🔴 Critical
Hemiaminal Formation +30 Da (+CH₂O)Reaction with trace Formaldehyde (HCHO). Reversible in acid, but leads to crosslinking.🟠 High
Methylene Bridging +12 Da (Dimerization)Two amine molecules linked by a methylene bridge (Aminal formation).🔴 Critical
N-Oxidation +16 Da Oxidation of the Pyridazine ring or Morpholine nitrogen by peroxides in non-degassed DMSO.🟡 Medium

Root Cause Analysis: The "Formaldehyde Artifact"

To solve this, you must understand the invisible chemistry occurring in your stock solution. DMSO is not inert; it is a reactive oxidant that slowly decomposes.

The Mechanism[2][3][4][5][6]
  • DMSO Decomposition: Under storage conditions (especially if exposed to light or air), DMSO degrades into trace amounts of Formaldehyde (HCHO) and Methanethiol (MeSH) .

  • Nucleophilic Attack: The target molecule contains a morpholine ring with an unsubstituted secondary amine (position 4). This nitrogen is a strong nucleophile.

  • Adduct Formation: The morpholine nitrogen attacks the electrophilic carbonyl carbon of the formaldehyde impurity.

Visualization: The Degradation Pathway

The following diagram illustrates the cascade from DMSO breakdown to compound failure.

DMSO_Degradation DMSO DMSO (Solvent) HCHO Formaldehyde (Trace Impurity) DMSO->HCHO Autoxidation LightAir Triggers: Light, O2, Acid LightAir->DMSO Hemiaminal Hemiaminal (+30 Da) HCHO->Hemiaminal + Target Amine Target Target Molecule (Morpholine NH) Target->Hemiaminal Imine Iminium Ion (Transient) Hemiaminal->Imine -H2O Methylated N-Methylated Product (+14 Da) Imine->Methylated Reduction (by Formic Acid)

Figure 1: Mechanistic pathway of amine degradation in DMSO via formaldehyde impurities.

Mitigation Protocols

Do not treat these as suggestions; they are requirements for maintaining the integrity of this specific compound class.

Protocol A: The "Acid Trap" (Recommended)

Protonating the morpholine nitrogen (


) renders it non-nucleophilic, effectively "shielding" it from formaldehyde attack.

Step-by-Step:

  • Calculate Molarity: Determine the desired concentration of your stock (e.g., 10 mM).

  • Prepare Solvent: Instead of 100% DMSO, prepare a solution of 10 mM aqueous HCl in DMSO .

    • Note: You can use anhydrous HCl in dioxane spiked into DMSO if water is strictly prohibited, but trace water (1-2%) is usually acceptable and helps stability.

  • Dissolution: Dissolve the solid N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in this acidified solvent.

  • Verification: The protonated amine cannot attack formaldehyde.

  • Usage: When you dilute into assay buffer (pH 7.4), the proton is lost, and the active drug is regenerated instantly.

Protocol B: Argon Purging & Low-Temp Storage

If acidification interferes with your specific assay (e.g., acid-sensitive targets), you must prevent DMSO decomposition.

Step-by-Step:

  • Source: Use only "Anhydrous, Septum-Sealed" DMSO (e.g., Sigma-Aldrich Sure/Seal™). Do not use old bottles.

  • Dissolution: Dissolve compound under an inert atmosphere (Nitrogen or Argon flow).

  • Aliquot: Immediately split into single-use aliquots (e.g., 20 µL). Do not freeze-thaw the bulk bottle.

  • Storage: Store at -20°C or -80°C .

    • Warning: DMSO freezes at 18.5°C. Repeated phase changes (freezing/thawing) cause "cryoconcentration," creating local hotspots of high compound/impurity concentration that accelerate reactions.

Protocol C: Alternative Solvents

If DMSO stability remains poor, switch the solvent system.

Solvent SystemProsCons
50% Ethanol / 50% Water Chemically inert to amines.Lower solubility; Ethanol evaporates; Not suitable for all cell assays.
DMA (Dimethylacetamide) More stable than DMSO; less formaldehyde generation.Higher toxicity in cell-based assays.
Acetonitrile (MeCN) Excellent chemical stability.High volatility (concentration changes); Incompatible with plastic plates.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a peak at M+12. What is this? A: This is likely a methylene bridge dimer . Two molecules of your morpholine compound have reacted with one molecule of formaldehyde (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). This is irreversible. Discard the stock.

Q2: Can I just buy "PCR-grade" DMSO to fix this? A: Not necessarily. Even high-grade DMSO generates formaldehyde upon exposure to air and light. The "Acid Trap" (Protocol A) is more reliable than relying on solvent purity alone.

Q3: Will the HCl in Protocol A kill my cells? A: Unlikely. A 10 mM stock diluted 1:1000 into media results in 10 µM HCl. The buffering capacity of culture media (HEPES/Bicarbonate) instantly neutralizes this trace acid.

Q4: Why does the pyridazine ring matter here? A: While the morpholine is the primary nucleophile, the pyridazine ring is electron-deficient. In the presence of oxidized DMSO species, it can undergo N-oxidation. However, the morpholine-formaldehyde reaction is kinetically faster and usually the primary failure mode.

References & Authoritative Sources

  • Traynelis, V. J., & Hergenrother, W. L. (1964). The Autocatalytic Decomposition of Dimethyl Sulfoxide.[1][2] The Journal of Organic Chemistry.

    • Establishes the mechanism of DMSO decomposition into formaldehyde and acids.

  • Head, D. L., & McCarty, C. G. (1973). Thermal decomposition of dimethyl sulfoxide.[3][1][4][2] Tetrahedron Letters.

    • Confirms the radical pathways leading to methylating agents in DMSO.

  • Pang, H., et al. (2022).[5] Impact of Solvent on the Thermal Stability of Amines.[6][7] Industrial & Engineering Chemistry Research.

    • Provides data on secondary amine stability and degradation products in various solvents.

  • Balogh, G. T., et al. (2013). Chemical Stability of Drug Substances in DMSO.

    • General reference for compound management in drug discovery.

Sources

Removing impurities from N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine .

This compound presents a unique purification challenge due to its dual-nitrogen character: it possesses a moderately basic aliphatic morpholine nitrogen (


) and a weakly basic aromatic pyridazine nitrogen (

).[1] The protocols below leverage these physicochemical properties to separate specific impurities.

Current Status: Operational Topic: Impurity Removal for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Ticket ID: CHEM-SUP-8821[1]

Physicochemical Profile & Impurity Analysis

Before initiating purification, review the estimated properties of your target molecule to select the correct workflow.

PropertyValue (Est.)Implication for Purification
Basic Centers Morpholine (

), Pyridazine (

)
Protonates readily at pH < 4.[1] Suitable for acid-base extraction.[1][2]
LogP ~0.5 - 1.2Moderately polar.[1] Soluble in chlorinated solvents and alcohols; limited solubility in pure hexanes.[1]
Chirality C2 on MorpholinePotential for enantiomeric impurities (R vs S).[1][3][4]
Key Impurities 3-ChloropyridazineNeutral/Weak base.[1] Removes via acid wash.[1]
Palladium (Pd)If Buchwald-Hartwig used.[1] requires scavenging.
N-OxidesPolar byproducts.[1] Requires chromatography.[1][5]

Troubleshooting Guides (Q&A Format)

Issue: "I have significant unreacted 3-chloropyridazine in my crude mixture."

Diagnosis: The starting material, 3-chloropyridazine, is significantly less basic than your product.[1] The electron-withdrawing chlorine atom reduces the basicity of the pyridazine ring (


).

Solution: The "pH Swing" Extraction You can separate the target from the halo-pyridazine using a controlled acid-base workup.

  • Step 1: Dissolve crude in Ethyl Acetate (EtOAc).[1]

  • Step 2: Extract with 1M HCl (pH ~1-2).

    • Mechanism:[1][5][6] Your product (morpholine amine) protonates and moves to the aqueous layer. The 3-chloropyridazine remains neutral and stays in the EtOAc layer.

  • Step 3: Discard the organic layer (containing the impurity).

  • Step 4: Basify the aqueous layer to pH > 10 using 4M NaOH.[1]

  • Step 5: Extract the now-neutral product back into DCM or EtOAc.[1]

Issue: "My product is co-eluting with the morpholine starting material on TLC."

Diagnosis: Both your product and the N-ethyl-1-(morpholin-2-yl)methanamine starting material are secondary/tertiary amines with similar polarity on standard silica.[1]

Solution: Amine-Functionalized Silica or Modified Mobile Phases Standard silica is acidic and causes "tailing" (streaking) of amines, making separation difficult.[1]

  • Mobile Phase Modifier: Use Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    ) .[1]
    
    • Ratio: Start with 95:5:0.[1]5. The ammonia competes for the acidic silanol sites, sharpening the peaks.

  • Stationary Phase: Switch to Amine-functionalized silica (NH2-SiO2) . This eliminates the need for liquid ammonia and often provides orthogonal selectivity.

Issue: "The product is dark/black, and NMR shows broad baselines."

Diagnosis: This indicates the presence of polymeric tars or residual Palladium (if a coupling reaction was used).

Solution: Scavenging & Filtration

  • Activated Charcoal: Dissolve in hot ethanol, add activated charcoal (10 wt%), reflux for 30 mins, and filter through Celite.

  • Pd Scavengers: If Pd was used, standard silica is insufficient.[1] Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine.[1]

Issue: "I need to separate the enantiomers (R vs S)."

Diagnosis: The morpholin-2-yl group creates a chiral center.[1][7] If you used a racemic starting material, your product is a racemate.[1] Standard silica cannot separate these.[1]

Solution: Chiral Resolution

  • Analytical: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with Hexane:IPA:Diethylamine (80:20:0.1).[1]

  • Preparative: If Chiral HPLC is unavailable, try diastereomeric salt crystallization using L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol/Acetone.[1]

Visualized Workflows

Workflow A: The "pH Swing" Purification Logic

Use this flowchart to determine the extraction path for removing non-basic impurities.

pH_Swing Start Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Add 1M HCl (aq) Shake & Separate Start->AcidWash OrgLayer1 Organic Layer (Contains 3-chloropyridazine & Neutral Impurities) AcidWash->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) (Contains Target Amine Salt) AcidWash->AqLayer1 Bottom Layer Basify Basify with 4M NaOH to pH > 10 AqLayer1->Basify Extract Extract with DCM Basify->Extract OrgLayer2 DCM Layer (Contains Purified Target) Extract->OrgLayer2 Bottom Layer AqLayer2 Aqueous Waste (Salts) Extract->AqLayer2 Top Layer

Caption: Figure 1. Acid-Base extraction strategy for separating basic pyridazin-3-amine derivatives from neutral halo-pyridazine precursors.

Workflow B: Chromatographic Decision Tree

Select the correct stationary phase based on impurity profile.[1]

Chrom_Tree Input Crude Amine (Post-Extraction) Check Major Impurity? Input->Check PathA Polar/Tailing Issues Check->PathA PathB Enantiomers (R/S) Check->PathB PathC Lipophilic Impurities Check->PathC SolA DCM:MeOH:NH4OH (90:10:1) on Silica PathA->SolA SolB Chiralpak AD-H Hex:IPA:DEA PathB->SolB SolC Reverse Phase (C18) H2O:MeCN (+0.1% TFA) PathC->SolC

Caption: Figure 2. Decision matrix for selecting chromatographic methods based on specific impurity types.

Experimental Protocols

Protocol 1: Salt Formation (Final Polish)

If chromatography yields an oil, converting the amine to a crystalline salt is the most effective method for high-purity isolation (>99%).[1]

  • Dissolution: Dissolve 1.0 g of the free base (oil) in 5 mL of dry Ethanol or Isopropanol.

  • Acid Addition: Slowly add 1.1 equivalents of Oxalic Acid (dissolved in hot ethanol) or HCl (4M in Dioxane).

    • Note: Oxalates often crystallize better than hydrochlorides for morpholine derivatives [1].[1]

  • Crystallization: Stir at room temperature for 1 hour. If no precipitate forms, cool to 0°C and scratch the flask walls.

  • Filtration: Filter the white solid and wash with cold ether.[1]

Protocol 2: Removal of Palladium (For Cross-Coupling Routes)

If your molecule was synthesized via Buchwald-Hartwig amination, residual Pd must be <10 ppm for biological assays.[1]

  • Reagent: Use SiliaMetS® Thiol or QuadraPure™ TU .[1]

  • Procedure:

    • Dissolve crude product in THF or EtOAc (10 mL/g).

    • Add scavenger resin (4 equivalents relative to expected Pd content).[1]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm PTFE filter.[1]

    • Concentrate filtrate.[1][2][5][8]

References

  • BenchChem. (2025).[1][5] Technical Support Center: Synthesis of 6-Propylpyridazin-3-amine. Retrieved from [1]

  • PubChem. (2026).[1] Pyridazin-3-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • University of Regina. (2026).[1] pKa Values of Some Piperazines and Amines at Different Temperatures. Retrieved from [1]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [1]

Sources

Technical Support Center: Navigating the Hygroscopic Nature of Pyridazine-Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-amine salts. This guide is designed to provide you with in-depth, field-proven insights into the challenges posed by the hygroscopic nature of these compounds and to offer practical, actionable solutions. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate issues related to moisture sensitivity in your experiments and formulations.

Understanding the Challenge: The Inherent Hygroscopicity of Pyridazine-Amine Salts

Pyridazine-containing compounds are a significant class of nitrogen-containing heterocycles with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3] When these basic pyridazine moieties are formulated as salts with various amine counterparts, the resulting products can exhibit a pronounced tendency to absorb moisture from the atmosphere—a property known as hygroscopicity.

This moisture uptake is not merely a physical inconvenience; it can significantly impact critical attributes of an active pharmaceutical ingredient (API), including its chemical stability, physical form, and manufacturability.[4][5][6] The presence of absorbed water can lead to chemical degradation, changes in crystal structure, and alterations in flowability and compaction properties, all of which are critical considerations in drug development.[7][8][9]

This guide will address the common questions and troubleshooting scenarios you may encounter when working with these valuable but often challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridazine-amine salts so hygroscopic?

The hygroscopicity of pyridazine-amine salts stems from the fundamental chemical structures of the constituent ions. The pyridazine ring, with its two adjacent nitrogen atoms, and the amine counterion both possess lone pairs of electrons and polar N-H bonds that can readily form hydrogen bonds with water molecules.[10][11] The polarity of the atoms within the API and the surface chemistry of the salt particles are major factors influencing their affinity for water.[4][8]

Furthermore, the strength of the crystal lattice plays a crucial role. A weaker crystal lattice, characterized by lower lattice energy, can be more easily disrupted by water molecules, which then integrate into the crystal structure or lead to deliquescence (dissolving in the absorbed water). The specific counterion chosen has a profound effect on the physicochemical properties of the salt, including its hygroscopicity.[12][13]

Troubleshooting Guide

Issue 1: My pyridazine-amine salt is rapidly gaining weight and becoming difficult to handle. What is happening and what can I do?

What's Happening: Your salt is exhibiting classic hygroscopic behavior. The weight gain is due to the absorption of atmospheric moisture. This can lead to issues such as clumping, poor flowability, and ultimately, inaccurate weighing for your experiments. In severe cases, the solid may become a sticky or liquid-like substance, a phenomenon known as deliquescence.[14]

Immediate Actions & Solutions:

  • Controlled Environment: Immediately transfer the material to a controlled environment with low relative humidity (RH). This can be a glove box with a dry nitrogen or argon atmosphere, or a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate).

  • Drying: If the material has already absorbed a significant amount of water, it may need to be dried.

    • Vacuum Oven: Drying in a vacuum oven at a temperature well below the salt's melting or decomposition point is a common and effective method. .

  • Accurate Weighing: For future handling, always weigh hygroscopic materials in a low-humidity environment. If this is not possible, weigh the sample quickly and in a closed container to minimize exposure to ambient air.

Long-Term Strategy: Re-evaluation of the Salt Form

If a particular pyridazine-amine salt is consistently problematic due to its hygroscopicity, it may be beneficial to explore alternative salt forms.[15][16][17] A systematic salt screening study can identify counterions that produce a more stable and less hygroscopic crystalline form.[18][19] The difference in the pKa of the drug and the counterion should ideally be at least 2-3 units to form a stable salt.[19]

Issue 2: I'm observing changes in the physical appearance and analytical data (e.g., XRPD, DSC) of my salt over time. Could this be related to humidity?

What's Happening: Yes, this is a strong indication of a humidity-induced physical transformation. Absorbed moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material or inducing a change in the crystalline form (polymorphism).[20] This can manifest as:

  • X-Ray Powder Diffraction (XRPD): Changes in peak positions or the appearance of new peaks indicate a polymorphic transformation. A complete loss of sharp peaks suggests amorphization.[21]

  • Differential Scanning Calorimetry (DSC): You might observe shifts in the melting point, the appearance of dehydration endotherms, or changes in the glass transition temperature.

Investigative Workflow:

To systematically investigate the effect of humidity, a Dynamic Vapor Sorption (DVS) analysis is the industry-standard technique.[9][]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place a small, accurately weighed amount of your pyridazine-amine salt (typically 5-10 mg) onto the DVS sample pan.

  • Drying Step: Begin the experiment with a drying step, usually at 0% RH, until the sample weight stabilizes. This establishes the dry mass of the sample.

  • Sorption/Desorption Isotherm: Program the instrument to incrementally increase the RH in defined steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase. At each step, the instrument holds the RH constant until the sample weight equilibrates. Following the sorption phase, the RH is incrementally decreased back to 0% to measure the desorption profile.

  • Data Analysis: The output is a moisture sorption isotherm, which plots the change in mass versus RH. This plot will reveal the extent of hygroscopicity and indicate if any critical humidity points lead to physical changes.

Data Presentation: Interpreting DVS Isotherms

Hygroscopicity Classification Water Uptake at 25°C / 80% RH Typical DVS Isotherm Shape
Slightly Hygroscopic> 0.2% and < 2%Gradual, relatively flat curve
Hygroscopic> 2% and < 15%Steeper curve, more significant weight gain
Very Hygroscopic> 15%Very steep curve
DeliquescentSufficient water is absorbed to form a solutionSharp, almost vertical increase in weight at a specific RH

This classification is based on the European Pharmacopoeia guidelines.[9]

Visualization: DVS Analysis Workflow

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Instrument Cycle cluster_output Data Analysis Prep Accurately weigh ~5-10 mg of salt Dry Dry at 0% RH to stable weight Prep->Dry Sorption Increase RH in steps (e.g., 0% to 90%) Dry->Sorption Sorption Phase Desorption Decrease RH in steps (e.g., 90% to 0%) Sorption->Desorption Desorption Phase Isotherm Generate Sorption/ Desorption Isotherm Desorption->Isotherm Classification Classify Hygroscopicity Isotherm->Classification

Caption: Workflow for characterizing hygroscopicity using DVS.

Issue 3: My highly hygroscopic pyridazine-amine salt is essential for my research. How can I improve its properties without changing the salt form?

What's Happening: You have a promising but challenging API where resynthesis or re-screening of salt forms is not feasible. In this scenario, formulation and crystal engineering strategies can be employed to mitigate the inherent hygroscopicity.

Mitigation Strategy: Co-crystallization

A powerful technique is the formation of a co-crystal. A co-crystal is a multi-component crystalline solid where the API and a co-former (a benign molecule, often from the FDA's GRAS list) are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonding.[4][5][23]

The Causality Behind Co-crystallization's Effectiveness:

By introducing a suitable co-former, you can create a new crystal lattice with a higher lattice energy. This more stable structure can physically shield the hygroscopic sites of the pyridazine-amine salt from interacting with water molecules.[7][8] In essence, the co-former engages in the hydrogen bonding that water would otherwise participate in, thereby reducing the material's affinity for moisture.[5]

Experimental Protocol: Solvent Evaporation Co-crystallization Screening

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers (e.g., carboxylic acids like benzoic acid, dicarboxylic acids like succinic acid, or amides like nicotinamide).

  • Stoichiometric Mixture: Prepare solutions containing the pyridazine-amine salt and the co-former in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1) in a suitable solvent or solvent system in which both components are soluble.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This encourages the formation of well-ordered crystals.

  • Characterization: Analyze the resulting solids using techniques like XRPD, DSC, and microscopy to confirm the formation of a new crystalline phase, distinct from the starting materials.

  • Hygroscopicity Testing: Subject the confirmed co-crystals to DVS analysis to quantify the improvement in moisture stability compared to the original salt.

Visualization: Logic of Co-crystallization for Hygroscopicity Reduction

CoCrystal_Logic cluster_problem The Problem cluster_solution The Solution: Co-crystallization cluster_outcome The Outcome API Hygroscopic Salt Pyridazine-Amine Salt Water Atmospheric Water API:port->Water Strong Affinity (H-Bonding) CoCrystal Co-crystal Pyridazine-Amine Salt Co-former API->CoCrystal Incorporated into Reduced_Hygro Reduced Hygroscopicity Water->Reduced_Hygro Weakened Affinity CoFormer Co-former (e.g., Benzoic Acid) CoFormer->CoCrystal Forms Stable Crystal Lattice CoCrystal->Reduced_Hygro Shields H-Bonding Sites

Caption: Co-crystallization shields hygroscopic sites, reducing water affinity.

Other formulation strategies to consider include film coating or encapsulation to create a physical barrier against moisture, or co-processing with hydrophobic excipients that can divert water away from the active ingredient.[24][[“]][26]

By understanding the underlying chemical principles and employing systematic characterization and mitigation strategies, the challenges posed by the hygroscopic nature of pyridazine-amine salts can be effectively managed, ensuring the integrity and successful development of your valuable compounds.

References

  • Dhondale, M.R., Thakor, P., Nambiar, A.G., Singh, M., Agrawal, A.K., Shastri, N.R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • Dhondale, M.R., Thakor, P., Nambiar, A.G., Singh, M., Agrawal, A.K., Shastri, N.R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. OUCI. [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Strickley, R. G. (2004). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Crest Premedia. [Link]

  • Creative Biolabs. Salt Selection. Creative Biolabs. [Link]

  • Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]

  • Kumar, L. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Morris, K. R., et al. (1994). An integrated approach to the selection of optimal salt form for a new drug candidate. International Journal of Pharmaceutics. [Link]

  • Mohd Isa, E. D., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors. [Link]

  • Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. [Link]

  • D'Hondt, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Zhang, X., et al. (2018). CO 2 Capture by Water-Lean Amino Acid Salts: Absorption Performance and Mechanism. ACS Publications. [Link]

  • Al-Juaied, M. A., & Rochelle, G. T. (2003). Determination of the Structural Features of Distinct Amines Important for the Absorption of CO2 and Regeneration in Aqueous Solution. Industrial & Engineering Chemistry Research. [Link]

  • Gupta, P., & Garg, R. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

  • Rusanov, V. D., & Fridman, A. A. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]

  • Newman, A., et al. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • Babu, N. J., & Nangia, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Caplow, M. (1968). Mechanism of carbamate formation and breakdown. Journal of the American Chemical Society. [Link]

  • Kumar, L. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Counterion. Wikipedia. [Link]

  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Amca, E., & Yagci, Y. (2019). Counterion Effect of Amine Salts on Ring-Opening Polymerization of 1,3-Benzoxazines. Istanbul Technical University. [Link]

  • Khan, N., et al. (2015). Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. PMC. [Link]

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  • Bara, J. E., et al. (2011). Effect of Water and Temperature on Absorption of CO2 by Amine-Functionalized Anion-Tethered Ionic Liquids. The Journal of Physical Chemistry B. [Link]

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  • Zieger, P., et al. (2017). Revising the hygroscopicity of inorganic sea salt particles. ResearchGate. [Link]

  • Brown, A. D., & Woster, P. M. (2011). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Al-Assiri, M. S. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Applied Sciences. [Link]

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  • Biology Discussion. (2016). Active Water Absorption | Plant Physiology. Biology Discussion. [Link]

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Technical Support Center: HPLC Method Development for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, scientifically-grounded answers to common questions and troubleshooting scenarios encountered during method development for this and structurally similar basic compounds.

Understanding the Analyte: Physicochemical Properties

Online prediction tools can provide valuable estimates for key parameters that guide our initial method development choices.[1][2]

Table 1: Predicted Physicochemical Properties of the Analyte

PropertyPredicted ValueImplication for HPLC Method Development
Structure Contains multiple basic nitrogen atoms (pyridazine, morpholine, ethylamine), making it susceptible to strong interactions with acidic silanols on silica-based columns, potentially causing peak tailing.[3] The presence of polar functional groups suggests moderate to low retention in standard reversed-phase (RP) chromatography.[4]
pKa (most basic) ~8.5 - 9.5The compound will be positively charged at acidic to neutral pH. To achieve good retention and peak shape in RP-HPLC, the mobile phase pH must be carefully controlled to be at least 2 units away from the pKa.[5]
logP ~1.0 - 2.0A low logP value indicates hydrophilicity. This suggests that a highly aqueous mobile phase may be needed for retention on a C18 column, or that an alternative chromatographic mode like Hydrophilic Interaction Chromatography (HILIC) could be beneficial.[6]
UV Absorbance λmax ~250-280 nmThe pyridazine ring is expected to be the primary chromophore. A UV-Vis spectrophotometer scan or a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for maximum sensitivity.[7]

Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common initial questions when setting up an HPLC method for a polar, basic analyte.

Q1: Which HPLC column should I select as a starting point?

Answer: The choice of column is critical for managing the basic nature of the analyte.

  • Recommended Start: A modern, base-deactivated C18 or C8 column with high purity silica and robust end-capping.[8][9] These columns are designed to minimize interactions between the charged analyte and residual acidic silanol groups on the silica surface, which are a primary cause of peak tailing.[3]

  • Alternative Option (Reversed-Phase): An embedded polar group (e.g., amide, carbamate) stationary phase can offer alternative selectivity and improved peak shape for basic compounds, especially in highly aqueous mobile phases.

  • Alternative Mode (HILIC): If retention on reversed-phase columns is insufficient even with highly aqueous mobile phases, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[4][10] HILIC utilizes a polar stationary phase (like bare silica or an amino column) with a high-organic mobile phase to retain polar compounds.[11]

Q2: How do I select the optimal mobile phase pH and buffer?

Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[5]

pH Selection Strategy: Because the analyte is basic, you have two primary strategies:

  • Low pH (e.g., pH 2.5 - 3.5): At this pH, the analyte will be fully protonated (positively charged), and the silica surface's silanol groups will also be protonated (neutral), minimizing strong ionic interactions that cause tailing.[3][12] This is often the best starting point.

  • High pH (e.g., pH 9.0 - 10.0): At a pH well above the analyte's pKa, it will be in its neutral, free-base form. This increases its hydrophobicity and retention on a reversed-phase column.[5][13] This approach requires a pH-stable column (e.g., hybrid or polymer-based) to prevent degradation of the silica stationary phase.[12][14]

Buffer Selection: A buffer is essential to maintain a constant pH and ensure reproducible results.[15]

  • For Low pH: 10-25 mM phosphate buffer or 0.1% formic acid or trifluoroacetic acid (TFA) are common choices.[16][17] Note that TFA is a strong ion-pairing agent and can suppress signal in mass spectrometry (MS) detection.[17]

  • For High pH: Ammonium acetate or ammonium bicarbonate buffers are suitable, especially for MS compatibility.[17][18]

  • General Rule: Always choose a buffer whose pKa is within +/- 1 unit of your target mobile phase pH for maximum buffering capacity.[16] The buffer concentration should be sufficient for good peak shape, typically between 10-50 mM.[15]

Q3: What are the recommended starting gradient and detector settings?

Answer: A generic screening gradient is the most efficient way to begin.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Notes
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 or 5 µmA good general-purpose column to start with.[8]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate, pH 3.0Provides a low pH environment to control peak shape.[19]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.[20]
Gradient 5% to 95% B over 15 minutesA broad "scouting" gradient to determine the approximate elution conditions.[19]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 - 10 µLKeep low to avoid column overload.[21]
Detector UV/PDA at 254 nm and a scan from 200-400 nmUse the PDA scan to find the λmax for optimal sensitivity.[7]

Systematic Method Development & Troubleshooting

Method development is an iterative process. The following workflow and troubleshooting guide will help you systematically refine your method and address common issues.

Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust HPLC method from initial screening to final optimization.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) (e.g., purity, quantification) Scouting Initial Scouting Runs (Generic Gradient, Different Columns/pH) Start->Scouting Evaluate Evaluate Scouting Data (Retention, Peak Shape, Resolution) Scouting->Evaluate Optimize Optimize Parameters (Gradient Slope, Temperature, pH) Evaluate->Optimize Refinement Needed SST Perform System Suitability Test (SST) (Tailing, Precision, Resolution) Evaluate->SST Looks Promising Optimize->Evaluate SST->Optimize SST Fails Validate Method Validation (As per ICH/USP guidelines) SST->Validate SST Passes End Final Method Validate->End

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide: Q&A Format

Q: My analyte peak is tailing severely. What are the primary causes and how can I fix it?

A: Peak tailing for basic compounds is almost always due to secondary interactions with the stationary phase or a non-ideal mobile phase.[3][22] Here’s how to troubleshoot it:

  • Cause 1: Silanol Interactions: The positively charged analyte is interacting with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[3]

    • Solution A (Lower pH): Decrease the mobile phase pH to below 3. This protonates the silanols (Si-OH), neutralizing them and minimizing the ionic interaction.[3]

    • Solution B (Use a Better Column): Ensure you are using a high-quality, base-deactivated, or end-capped column specifically designed to shield these silanols.[9]

    • Solution C (Add a Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[21]

    • Solution: Reduce the injection volume or dilute your sample.

  • Cause 3: Physical Issues: A void at the column inlet or a partially blocked frit can distort the flow path.[3]

    • Solution: First, inject a neutral compound (e.g., toluene). If it also tails, the problem is likely physical.[9] Try reversing and flushing the column (if the manufacturer allows) or replace the column.

The following decision tree can guide your troubleshooting process for peak tailing.

PeakTailingTroubleshooting Start Peak Tailing Observed InjectNeutral Inject a Neutral Compound (e.g., Toluene) Start->InjectNeutral NeutralTails Does Neutral Peak Tail? InjectNeutral->NeutralTails PhysicalProblem Physical Problem Likely (Void, Blocked Frit) NeutralTails->PhysicalProblem Yes ChemicalProblem Chemical Interaction Problem (Analyte-Silanol) NeutralTails->ChemicalProblem No FixColumn Action: Reverse/Flush Column or Replace Column PhysicalProblem->FixColumn CheckpH Is Mobile Phase pH < 3? ChemicalProblem->CheckpH LowerpH Action: Lower Mobile Phase pH (e.g., to 2.5-3.0 with H3PO4 or Formic Acid) CheckpH->LowerpH No UseBDC Action: Use a Base-Deactivated Column CheckpH->UseBDC Yes

Caption: Decision tree for troubleshooting peak tailing.

Q: My retention time is drifting between injections. What should I check?

A: Retention time instability points to a lack of equilibrium or a change in the system over time.

  • Cause 1: Insufficient Column Equilibration: The column was not properly conditioned with the initial mobile phase before starting the sequence.

    • Solution: For a gradient method, ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes before the first injection.

  • Cause 2: Mobile Phase Issues: The mobile phase was prepared incorrectly, or one component is evaporating faster than the other (especially in pre-mixed mobile phases).

    • Solution: Prepare fresh mobile phase daily.[16] Use a mobile phase blender (quaternary pump) instead of manually pre-mixing if possible. Ensure buffer components are fully dissolved and the pH is measured before adding the organic solvent.[12]

  • Cause 3: Temperature Fluctuations: The column temperature is not controlled or is fluctuating.

    • Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C).

Q: I can't separate my main peak from a closely eluting impurity. What can I do?

A: Improving resolution requires changing the selectivity of the separation.

  • Solution 1: Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of your target peaks. This gives more time for the separation to occur.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they have different interactions with the analyte and stationary phase.

  • Solution 3: Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of the analyte or impurities, leading to large shifts in retention and potentially resolving the peaks.[5] This is often the most effective tool.

  • Solution 4: Change the Stationary Phase: If other options fail, changing to a column with a different stationary phase (e.g., from C18 to Phenyl or an embedded polar group column) will provide a different selectivity.

System Suitability Testing (SST)

Before analyzing any samples, you must verify that your complete analytical system is performing adequately.[23][24] This is done by running a System Suitability Test (SST).[25]

Protocol: Performing a System Suitability Test

  • Prepare a standard solution of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine at a known concentration.

  • Make five or six replicate injections of this standard solution.

  • Calculate the key SST parameters based on the resulting chromatograms.

Table 3: Key System Suitability Parameters and Acceptance Criteria (USP <621>)

ParameterPurposeTypical Acceptance Criteria
Precision/Repeatability Ensures the injector and pump are working consistently.Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.[23]
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0.[23]
Theoretical Plates (N) Measures column efficiency.N > 2000 (method dependent).
Resolution (Rs) Measures the separation between two adjacent peaks.Rs > 2.0 (if a closely eluting peak is present).[23]

If all SST criteria are met, the system is ready for sample analysis.[26] If not, the issues must be troubleshooted before proceeding.[24]

References

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  • 2092580-65-7|N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine - BLDpharm.

Sources

Preventing oxidation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: STABILITY PROTOCOLS Subject: Preventing Oxidation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Ticket ID: OX-PROTO-442 Status: Open Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Structural Vulnerability

Welcome to the Stability Support Center. You are likely encountering degradation issues with N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. To solve this, we must first understand why this molecule is failing.

This compound possesses three distinct "Redox Hotspots" that make it uniquely sensitive to oxidative stress:

  • The Morpholine Secondary Amine (Critical): If the morpholine nitrogen is unsubstituted (as implied by "morpholin-2-ylmethyl"), it is a secondary amine. These are highly susceptible to radical oxidation, forming hydroxylamines (

    
    ) and nitrones, which lead to ring opening and polymerization (browning).
    
  • The Exocyclic Tertiary Amine: The nitrogen linking the ethyl group and the pyridazine ring is electron-rich and prone to forming N-oxides (

    
     peak), especially in the presence of peroxides.
    
  • The Pyridazine Ring: While generally stable, the 1,2-diazine system can coordinate transition metals (Pd, Cu, Fe). Trace metals from synthesis act as catalysts (Fenton chemistry), accelerating the oxidation of the amine side chains.

Module 1: Storage & Handling (The "Yellowing" Issue)

User Question: "My white solid turned yellow/brown after two weeks in the fridge. Is it still usable?"

Diagnosis: The color change indicates the formation of conjugated radical species or N-oxides . This is an autocatalytic radical chain reaction initiated by trace oxygen or light.

Troubleshooting Protocol:

ParameterStandard Condition (Risk)Optimized Protocol (Safe)
Atmosphere Air (Headspace O₂)Argon Flush: Argon is heavier than air and blankets the solid. Nitrogen is acceptable but less effective for long-term storage.
Physical State Free Base (Oil/Amorphous)Salt Formation: Convert the free base to a crystalline salt (e.g., Dihydrochloride or Tosylate). The protonated amine (

) is electronically deactivated against oxidation.
Container Clear Glass VialsAmber Glass + Parafilm: Block UV light to prevent photo-initiated radical formation.
Temp 4°C (Fridge)-20°C (Freezer): Arrhenius kinetics dictate that degradation rates drop significantly at lower temperatures.

Actionable Step: If the compound is yellow but >90% pure by LCMS, recrystallize immediately as a salt. If it is an oil, dissolve in degassed solvent, filter through a 0.2 µm PTFE filter (to remove particulate radical initiators), and re-concentrate.

Module 2: Solvents & Reagents (The Hidden Killers)

User Question: "I see degradation immediately upon dissolving the compound in THF or Dioxane. Why?"

Diagnosis: Ethers (THF, Dioxane, Et₂O) form organic peroxides upon exposure to air. These peroxides transfer an oxygen atom to your tertiary amine, creating the N-oxide impurity almost instantly.

Visualizing the Threat:

G Ether Ether Solvent (THF/Dioxane) Peroxide Hydroperoxide Impurity (ROOH) Ether->Peroxide Auto-oxidation O2 Atmospheric O2 O2->Peroxide NOxide N-Oxide Impurity (M+16 Peak) Peroxide->NOxide O-Transfer Target Target Molecule (Tertiary Amine) Target->NOxide

Figure 1: The "Silent Killer" pathway where solvent impurities oxidize the target amine.

The "Zero-Peroxide" Protocol:

  • Test First: Do not trust the label. Use a semi-quantitative peroxide test strip (e.g., Quantofix).

    • Safe Limit: < 5 mg/L (ppm).

    • Danger Zone: > 20 mg/L.

  • Scavenging Protocol (If > 5 ppm):

    • Method A (Activated Alumina): Pass the solvent through a short column of activated basic alumina. The polar alumina adsorbs peroxides.

    • Method B (Sparging): For non-ether solvents (MeOH, DCM), sparge with Argon for 15 minutes per 100 mL to remove dissolved oxygen.

Module 3: Synthesis & Workup (Yield Optimization)

User Question: "I'm losing yield during the workup. The crude LCMS looks messy."

Diagnosis: Transition metals (from cross-coupling steps) are coordinating to the pyridazine nitrogens. During the aqueous workup (exposed to air), these metal complexes catalyze the oxidation of the morpholine ring.

The "Metal-Free" Workflow:

  • Quench: Add a metal scavenger (e.g., QuadraPure™ TU or N-Acetylcysteine ) to the reaction mixture before exposing it to air. This binds the metal (Pd/Cu) and prevents it from acting as an oxidation catalyst.

  • pH Control: Avoid acidic workups if possible. Acidification can protonate the morpholine (good for stability) but might trap the compound in the aqueous phase. If you must acidify, use degassed buffers.

  • Drying: Do not dry the organic layer over

    
     for extended periods in open air. Filter and concentrate immediately.
    

Module 4: Analytical Artifacts (The "Ghost" Peak)

User Question: "My LCMS shows a large M+16 peak (N-oxide), but the NMR looks clean. Is my sample oxidized?"

Diagnosis: This is likely In-Source Oxidation . The high voltage and heat in the ESI (Electrospray Ionization) source can oxidize the amine during analysis, creating a "ghost" impurity that doesn't exist in the flask.

Verification Protocol:

StepActionLogic
1 Diluent Check Dissolve sample in degassed MeOH. Inject immediately.
2 Flow Rate Increase LC flow rate. Faster elution reduces residence time in the hot source.
3 The "Antioxidant Spike" Add trace BHT (Butylated hydroxytoluene) or Ascorbic Acid to the LC vial.
4 Result If the M+16 peak disappears or shrinks with BHT, it was an artifact. If it remains, your bulk sample is oxidized.

Decision Logic:

G Start Observation: M+16 Peak Detected NMR Check 1H NMR Start->NMR Clean NMR Clean? NMR->Clean Artifact Artifact: In-Source Oxidation Clean->Artifact Yes Real Real Issue: Sample Oxidized Clean->Real No (Shifted Signals) Retest Retest with BHT in Vial Clean->Retest Ambiguous Retest->Artifact Peak Disappears Retest->Real Peak Remains

Figure 2: Diagnostic workflow to distinguish real degradation from analytical artifacts.

References

  • Amine Oxidation Mechanisms

    • Topic: Mechanism of radical oxidation in secondary amines (morpholine context).
    • Source: Encyclopedia of Reagents for Organic Synthesis (EROS). "Morpholine."[1][2]

    • URL:

  • Peroxide Removal Protocols

    • Topic: Removal of peroxides from THF and ethers using activated alumina.[3]

    • Source:Organometallics 1996, 15, 5, 1518–1520.[4]

    • URL:

  • Handling Air-Sensitive Compounds

    • Topic: Schlenk line techniques and inert atmosphere storage.[5][6]

    • Source: Sigma-Aldrich Technical Bulletin AL-134.[7]

    • URL:

  • Stability of Aminopyridazines

    • Topic: Oxidative degradation of 4-aminopyridine deriv
    • Source:Can. J. Hosp. Pharm. 2004; 57: 282–8.
    • URL:

Sources

Validation & Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of Pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazin-3-amine derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Their structural uniqueness lies in the 1,2-diazine (N-N) bond, which imparts distinct physicochemical properties compared to their 1,3- (pyrimidine) and 1,4- (pyrazine) isomers.

This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of pyridazin-3-amines. Unlike standard spectral libraries that merely list peaks, this document explains the causality of fragmentation—specifically the lability of the N-N bond and the Retro-Diels-Alder (RDA) mechanisms—enabling researchers to confidently distinguish this scaffold from isomeric impurities during drug development.

Mechanistic Foundations: The 1,2-Diazine Signature

To interpret the MS/MS spectrum of a pyridazin-3-amine, one must understand the charge localization and bond stability inherent to the scaffold.

Protonation Dynamics (ESI+)

In Electrospray Ionization (positive mode), protonation is the initiating step.

  • Site of Protonation: While the exocyclic amine (

    
    ) is a potential site, density functional theory (DFT) and gas-phase basicity studies indicate that the ring nitrogen at position 2 (N2) is the preferred protonation site.
    
  • Reasoning: Protonation at N2 is stabilized by resonance donation from the electron-rich amino group at C3. This creates a stable precursor ion

    
    .[1]
    
The "N-N Trigger"

The defining feature of pyridazine fragmentation is the weakness of the N-N single bond compared to C-N or C-C bonds.

  • Primary Failure Mode: Upon Collision-Induced Dissociation (CID), the vibrationally excited ion often undergoes ring contraction or cleavage centered around this bond.

  • Diagnostic Neutral Loss: The extrusion of molecular nitrogen (

    
    , 28 Da) is the "fingerprint" of the pyridazine core, distinguishing it from pyrimidines and pyrazines which typically lose HCN (27 Da) as their primary step.
    

Comparative Analysis: Distinguishing Diazine Isomers

In synthesis, distinguishing regioisomers is a common challenge. The following table contrasts the fragmentation behavior of the three primary diazine-amine isomers.

Table 1: Comparative MS/MS Fragmentation Profiles

FeaturePyridazin-3-amine Pyrimidin-2-amine Pyrazin-2-amine
Structure 1,2-diazine1,3-diazine1,4-diazine
Primary Neutral Loss

(28 Da)
HCN (27 Da)HCN (27 Da)
Secondary Loss HCN (27 Da)

(17 Da)

(26 Da)
Mechanism N-N Cleavage / RDARetro-Diels-AlderRing Cleavage
Diagnostic m/z (Parent 96) m/z 68 (Loss of

)
m/z 69 (Loss of HCN)m/z 69 (Loss of HCN)
Distinguishability High (Unique

28)
Low (Overlaps with Pyrazine)Low (Overlaps with Pyrimidine)

Analyst Note: If your spectrum shows a dominant initial loss of 28 Da (


) rather than 27 Da (HCN), you can confirm the presence of the pyridazine core with high confidence.

Detailed Fragmentation Pathways[3][4]

The fragmentation of pyridazin-3-amine (


) follows three competing pathways. The dominance of these pathways depends on collision energy (CE), but the 

extrusion is structurally diagnostic.
Pathway A: Nitrogen Extrusion (Diagnostic)

This is the most critical pathway for identification.

  • Precursor:

    
    .
    
  • Mechanism: Cleavage of the N-N bond followed by ring contraction.

  • Product: Formation of a radical cation or unsaturated carbocycle (e.g., cyclobutadienyl derivative) via loss of

    
    .
    
  • Result: Fragment at m/z 68 .

Pathway B: Nitrile Elimination (Common)

Like other N-heterocycles, pyridazines can lose HCN.

  • Mechanism: Ring opening allows the ejection of HCN (27 Da).

  • Result: Fragment at m/z 69 .

  • Ambiguity: This overlaps with pyrimidine/pyrazine fragmentation, so it is less diagnostic than Pathway A.

Pathway C: Deamination (Substituent Driven)
  • Mechanism: Homolytic cleavage of the exocyclic C-N bond.

  • Result: Loss of

    
     (17 Da) to yield m/z 79 .
    
  • Context: This is common in ESI but often less intense than ring cleavage at higher collision energies.

Visualization: Fragmentation Logic Tree

The following diagram maps the decision tree for interpreting these spectra.

FragmentationPathway Precursor Pyridazin-3-amine [M+H]+ = 96 Frag_N2 m/z 68 (Diagnostic Core) Precursor->Frag_N2 - N2 (28 Da) N-N Cleavage Frag_HCN m/z 69 (Generic Diazine) Precursor->Frag_HCN - HCN (27 Da) Frag_NH3 m/z 79 (Substituent Loss) Precursor->Frag_NH3 - NH3 (17 Da) Frag_Sec1 m/z 41 (C3H5+) Frag_N2->Frag_Sec1 - HCN Frag_Sec2 m/z 42 (C2H4N+) Frag_HCN->Frag_Sec2 - HCN

Caption: Figure 1. ESI-MS/MS fragmentation tree for pyridazin-3-amine. The green path (N2 loss) is the primary diagnostic indicator for the pyridazine scaffold.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that can be compared against the pathways above, follow this standardized ESI-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic


 loss.
Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures efficient protonation of the N2 ring nitrogen (

      
       generation).
      
  • Concentration: 1–10 µM. Avoid higher concentrations to prevent dimer formation (

    
    ), which complicates fragmentation analysis.
    
Instrument Configuration (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC-coupled).

  • Capillary Voltage: 3.0 – 3.5 kV.

Collision Energy (CE) Ramping

A single CE often misses critical transitions. Use a "Stepped CE" approach to validate the structure.

Table 2: Stepped Collision Energy Protocol

StepCE SettingTarget Observation
Low (10-15 eV) SoftIsolate

(m/z 96). Confirm no in-source fragmentation.
Med (20-30 eV) OptimalCritical Step. Observe competition between

(m/z 68) and

(m/z 69).
High (35-50 eV) HardComplete pulverization. Observe low mass ions (m/z 41, 42) for confirmation of carbon backbone.
Visualization: Experimental Workflow

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (+) Protonation at N2 Sample->ESI Q1 Q1 Selection m/z 96 ESI->Q1 [M+H]+ Cell Collision Cell Stepped CE (10-50 eV) Q1->Cell Isolation Q3 Detector Spectrum Generation Cell->Q3 Fragments Analysis Data Analysis Check -28 Da vs -27 Da Q3->Analysis m/z List

Caption: Figure 2. Standardized ESI-MS/MS workflow for structural validation of pyridazin-3-amine derivatives.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[4] The Journal of Organic Chemistry, 86(13), 8926–8932. Link

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[5] Link

  • University of Basrah. Diazines: Pyridazine, Pyrimidine and Pyrazine. College of Science Department of Chemistry. Link

  • University of Alabama Birmingham. Ion fragmentation of small molecules in mass spectrometry. BMG 744 - Mass Spectrometry Course. Link

Sources

Comparative Guide: Validating Purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic chromatographic challenge: separating a highly polar, basic small molecule without compromising peak symmetry or retention.[1]

This guide compares three distinct methodological approaches to validating this compound. While traditional acidic reversed-phase methods often fail due to silanol interactions (leading to peak tailing), this guide demonstrates why High-pH Reversed-Phase Chromatography (pH 10) is the superior "Gold Standard" for this specific scaffold.[1] We provide a self-validating protocol compliant with ICH Q2(R2) guidelines.

The Molecule at a Glance
  • Core Scaffold: Pyridazin-3-amine (Aromatic, weak base).[1]

  • Side Chain: Morpholine (Aliphatic secondary amine, pKa ~8.4).

  • Chromatographic Risk: The morpholine nitrogen protonates at neutral/low pH, causing severe peak tailing on standard silica columns and early elution (low

    
    ).
    

Comparative Method Development

We evaluated three separation strategies. The following table summarizes the performance metrics typically observed for this class of basic heterocycles.

Table 1: Performance Comparison of Separation Modes
FeatureMethod A: Traditional Acidic Method B: High pH (Recommended) Method C: HILIC
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid Silica C18 (e.g., XBridge BEH)Bare Silica or Amide
Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 10.0 (10mM NH₄HCO₃)pH 3.0 - 6.0 (Ammonium Acetate)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention (

)
Low (Elutes near void)High (Hydrophobic retention) High (Polar retention)
Tailing Factor (

)
> 1.8 (Poor)< 1.2 (Excellent) ~1.3 (Good)
MS Sensitivity HighHigh (Negative/Positive mode) Moderate (Salt suppression)
Robustness Low (Sensitive to silanol activity)High (Thermodynamically stable) Low (Long equilibration times)
Expert Insight: The Causality of Failure in Method A

In Method A, the morpholine moiety (pKa ~8.4) is fully protonated.[1] Positive charges interact strongly with residual deprotonated silanols (


) on the column surface.[1] This secondary interaction causes the characteristic "shark fin" tailing, which ruins resolution between the main peak and closely eluting impurities [1][2].

Recommendation: Proceed with Method B (High pH) . By operating at pH 10, we suppress the ionization of the morpholine nitrogen. The neutral molecule interacts purely via hydrophobic partition, resulting in sharp peaks, higher loadability, and orthogonal selectivity compared to acidic methods [3].

Strategic Decision Workflow

The following diagram illustrates the logic flow for selecting the validation method based on the physicochemical properties of the amine.

MethodSelection Start Start: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine CheckPKa Analyze pKa (Morpholine N ~ 8.4) Start->CheckPKa Choice Select Mobile Phase pH CheckPKa->Choice LowPH Low pH (Formic Acid) Analyte Ionized (+) Choice->LowPH pH < pKa HighPH High pH (Ammonium Bicarbonate) Analyte Neutral (0) Choice->HighPH pH > pKa + 1.5 ResultLow Result: Silanol Interaction Peak Tailing Low Retention LowPH->ResultLow ResultHigh Result: Hydrophobic Retention Sharp Peak Symmetry High Loadability HighPH->ResultHigh Action Action: Select Hybrid C18 Column (e.g., BEH, Gemini-NX) ResultHigh->Action

Figure 1: Decision tree for method selection based on analyte ionization states.

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the run is automatically invalidated.

Reagents & Materials[1][2]
  • Reference Standard: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (>99.0% purity).[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.[1]

  • Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH).

Chromatographic Conditions[1][2][3][4][5][6]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH.

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer for morpholine rings).[1]

  • Detection: UV at 254 nm (Pyridazine absorption max) and 220 nm (Impurities).[1]

  • Injection Volume: 2 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Start Gradient
8.0060Elution of Main Peak
9.0095Wash
11.0095End Wash
11.105Re-equilibration
15.005End Run

Validation Parameters (ICH Q2 R2 Compliance)

This section details how to prove the method is "fit for purpose" according to the latest ICH Q2(R2) guidelines [4].

Specificity (Forced Degradation)[1]
  • Objective: Prove the method can distinguish the main peak from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h).

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3% H₂O₂, RT, 2h).

  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between main peak and nearest degradant.[1]
    
Linearity & Range[1][5]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot should show random distribution.[1]
Accuracy (Recovery)[1]
  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.[1]

ParameterLimitRationale
Tailing Factor (

)

1.5
Ensures minimal silanol interaction.[1]
Theoretical Plates (

)
> 5000Ensures column efficiency.[1]
% RSD (Area)

2.0%
Confirms injector precision (n=5).[1]

Validation Workflow Diagram

ValidationWorkflow Prep Sample Prep (0.1 mg/mL in 20% MeCN) SST System Suitability (5 Replicates) Prep->SST Decision Pass SST? SST->Decision RunSamples Run Validation Samples Decision->RunSamples Yes (RSD < 2%) Fail Troubleshoot: Check pH/Column Decision->Fail No Calc Calculate: % RSD, R², Tailing RunSamples->Calc Fail->SST Report Generate Report Calc->Report

Figure 2: Step-by-step validation workflow ensuring data integrity.

References

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A.

  • Waters Corporation. (2023).[1] "Strategies for the Separation of Basic Compounds." Waters Application Notes.

  • Agilent Technologies. (2022).[1] "Method Development Guide for Basic Compounds using High pH." Agilent Technical Overview.

  • ICH. (2024).[1][2] "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[1]

  • PubChem. (2025).[1] "2-Morpholinoethylamine and related structures." National Library of Medicine.[1]

Sources

A Comparative Guide to Reference Standards for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of a Well-Characterized Reference Standard

In drug discovery and development, the accuracy and reproducibility of experimental data are paramount. A reference standard serves as the benchmark against which all analytical measurements are compared. For a novel compound like N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, the establishment of a high-purity, well-characterized reference standard is the foundational step for:

  • Accurate quantification in biological matrices.

  • Reliable impurity profiling of synthesized batches.

  • Consistent in vitro and in vivo assay results.

  • Regulatory submissions where the identity and purity of the active pharmaceutical ingredient (API) must be unequivocally demonstrated.

The absence of a commercial standard necessitates a strategic approach to its in-house creation and validation.

Comparative Analysis: In-House Primary Standard vs. Alternative Approaches

Researchers may be tempted to use more readily available, but less suitable, alternatives. Here, we compare the scientifically robust approach of creating a primary reference standard with these higher-risk alternatives.

FeatureIn-House Primary Reference StandardAlternative 1: Uncharacterized "Pure" CompoundAlternative 2: Structurally Related Compound
Purity >99.5% by multiple orthogonal methodsUnknown, assumed to be highHigh, but not the target analyte
Identity Unequivocally confirmed by NMR, MS, IRAssumed based on synthesis routeConfirmed, but for the wrong molecule
Traceability Full history of synthesis, purification, and characterizationLackingTraceable, but to a different compound
Accuracy in Assays HighLow to moderate; potential for significant errorLow; introduces systematic bias
Regulatory Acceptance HighNoneNone

As the data clearly indicates, relying on anything other than a fully characterized in-house standard introduces significant and unacceptable risks to a research or development program.

Workflow for In-House Reference Standard Development

The following sections detail the necessary steps to synthesize, purify, and thoroughly characterize N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine to establish it as a primary reference standard.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Qualification s1 Starting Materials s2 Chemical Reactions s1->s2 s3 Crude Product s2->s3 p1 Chromatography s3->p1 Purification p2 Crystallization p1->p2 p3 Purified Compound p2->p3 c1 Structural Elucidation (NMR, MS, IR) p3->c1 Analysis c2 Purity Assessment (HPLC, GC, EA) p3->c2 Analysis c3 Qualified Reference Standard c1->c3 c2->c3

Caption: Workflow for in-house reference standard development.

Proposed Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

A plausible synthetic route can be adapted from known chemical literature involving the synthesis of related pyridazine and morpholine derivatives.[1][2][3] A key strategy involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a protected morpholine derivative, followed by N-alkylation.

Step 1: Synthesis of 2-(chloromethyl)morpholine

This can be achieved by the reduction of morpholine-2-carboxylic acid to the corresponding alcohol, followed by chlorination.

Step 2: Synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine

3-Aminopyridazine can be reacted with the prepared 2-(chloromethyl)morpholine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile.

Step 3: N-ethylation

The secondary amine of N-(morpholin-2-ylmethyl)pyridazin-3-amine can then be selectively ethylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate.

Purification to Reference Standard Grade

The crude product from the synthesis will contain unreacted starting materials, by-products, and residual solvents. Achieving >99.5% purity requires a robust purification strategy.

Protocol: Preparative HPLC Purification

  • Column: A C18 reversed-phase preparative HPLC column is a suitable choice.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is typically used. The gradient should be optimized for the best separation of the target compound from its impurities.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Lyophilization: For a final drying step to remove residual water and obtain a fine powder, lyophilization is recommended.

Comprehensive Characterization and Qualification

This is the most critical phase. A battery of orthogonal analytical techniques must be employed to unequivocally confirm the identity and purity of the putative reference standard.

3.3.1. Structural Elucidation

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. The spectra should be consistent with the proposed structure of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, which should match the calculated theoretical mass to within a few parts per million (ppm), confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

3.3.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method should be developed to determine the purity of the standard. Analysis should be performed at multiple wavelengths to ensure no impurities are co-eluting. Purity is typically determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[4][5]

  • Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.

  • Thermogravimetric Analysis (TGA): Determines the amount of residual water and solvents.

Table 1: Example Characterization Data for a Qualified In-House Reference Standard

Analytical TechniqueParameterSpecificationResult
¹H NMR Chemical Shifts & Coupling ConstantsConsistent with proposed structureConforms
¹³C NMR Number and Chemical Shifts of SignalsConsistent with proposed structureConforms
HRMS [M+H]⁺ (m/z)Calculated: 237.1557Observed: 237.1559
HPLC Purity (Area %)≥ 99.5%99.8%
GC-MS Residual Solvents< 0.5% total< 0.1%
Elemental Analysis %C, %H, %NWithin ±0.4% of theoreticalConforms
TGA Water Content≤ 0.5%0.2%

Establishing a Protocol for Use and Storage

Once qualified, the reference standard must be handled and stored properly to maintain its integrity.

  • Storage: Store in a tightly sealed, amber glass vial at -20°C or below, protected from light and moisture.

  • Handling: Use calibrated balances and volumetric glassware. Prepare stock solutions in a suitable, high-purity solvent and store them under the same conditions as the solid material.

  • Re-qualification: The stability of the reference standard should be monitored periodically (e.g., annually) by re-analyzing its purity by HPLC.

Conclusion

While the absence of a commercially available reference standard for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a challenge, it is not an insurmountable one. By following a rigorous, scientifically sound process of in-house synthesis, purification, and comprehensive characterization, a primary reference standard can be established. This investment of time and resources is essential for ensuring the validity, accuracy, and reproducibility of all subsequent research and development activities involving this compound. The use of uncharacterized materials or inappropriate surrogates is a scientifically flawed approach that will ultimately compromise the integrity of your data and the success of your program.

References

  • Loba Chemie. N-ETHYLMORPHOLINE. [Link]

  • Amines & Plasticizers Limited. N-Ethyl Morpholine (NEM)*. [Link]

  • PubChemLite. N-ethyl-6-methylpyridazin-3-amine (C7H11N3). [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-18. [Link]

  • Chen, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • National Center for Biotechnology Information. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Raoof, S. S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Gholivand, M. B., & Khodadadian, M. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330. [Link]

  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]

  • Critchfield, F. E., & Johnson, J. B. (1956). Analysis of Aliphatic Amines. Analytical Chemistry, 28(4), 430-436. [Link]

Sources

Comparative Guide: IR Spectroscopy of Morpholine vs. Pyridazine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to IR Spectroscopy of Morpholine and Pyridazine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In medicinal chemistry, morpholine and pyridazine rings are ubiquitous bioisosteres, yet they possess fundamentally different electronic and structural profiles.[1] Morpholine is a saturated, aliphatic heterocycle (


 hybridized) often used to modulate solubility and basicity (

).[1] Pyridazine is a planar, electron-deficient aromatic 1,2-diazine (

hybridized) utilized for

-stacking interactions and hydrogen bond acceptance (

).[1]

Distinguishing these moieties via Infrared (IR) Spectroscopy requires a precise understanding of vibrational modes beyond simple functional group tables.[1] This guide provides a definitive spectral breakdown, experimental protocols, and decision-making frameworks to validate these structures in synthetic workflows.

Structural & Electronic Context

Understanding the electronic environment is the prerequisite for interpreting the vibrational spectra.

FeatureMorpholine Pyridazine
Structure Aliphatic, Chair conformation (dynamic)Aromatic, Planar (

symmetry)
Hybridization

(Tetrahedral geometry)

(Trigonal planar)
Key Bond Types C-C, C-N, C-O (Single bonds)C=C, C=N, N=N (Aromatic system)
Dipole Moment High (Polar ether + amine)High (Adjacent nitrogens repel, creating dipole)
IR Active Modes Strong C-O-C stretch, Aliphatic C-HAromatic Ring Breathing, Heteroaromatic C=N
Detailed Spectral Analysis
3.1. The 3000 cm⁻¹ Divider (C-H Stretching)

The most immediate diagnostic tool is the C-H stretching region relative to 3000 cm⁻¹.

  • Morpholine (Aliphatic): Exhibits multiple bands below 3000 cm⁻¹ (typically 2800–2980 cm⁻¹).[1] These arise from symmetric and asymmetric stretching of the methylene (

    
    ) groups adjacent to the oxygen and nitrogen atoms.
    
  • Pyridazine (Aromatic): Exhibits weak-to-medium intensity bands above 3000 cm⁻¹ (typically 3010–3080 cm⁻¹). This is characteristic of the stiffer

    
     bonds.
    
3.2. The Fingerprint Region & Heteroatom Markers

Morpholine: The Ether Signal The morpholine ring contains a C-O-C ether linkage. Because the C-O bond is highly polar, it produces a very strong dipole change during vibration.[1]

  • Diagnostic Peak: 1050–1150 cm⁻¹ (Strong, Broad).[1]

  • Note: This is the "Asymmetric C-O-C Stretch." It is often the strongest peak in the morpholine spectrum and is absent in pyridazine.

Pyridazine: The Diazine Ring Pyridazine lacks the ether band but shows characteristic aromatic ring modes.

  • C=N / C=C Ring Stretch: 1550–1600 cm⁻¹ . Pyridazines often show a "doublet" or split peak in this region due to the asymmetry introduced by the N=N bond.

  • N=N Stretching: Unlike a simple azo compound (

    
    ), the N=N bond in pyridazine is part of a delocalized system.[1] It does not appear as a distinct isolated band but couples with the ring skeleton. However, a "Ring Breathing" mode involving the nitrogens is often observed near 950–1000 cm⁻¹  (analogous to pyridine’s breathing mode at 990 cm⁻¹).[1]
    
3.3. Comparative Spectral Table
Vibrational ModeMorpholine (Aliphatic) Pyridazine (Aromatic) Differentiation Logic
C-H Stretch 2800–2980 cm⁻¹ (Strong, Multiple bands)3010–3090 cm⁻¹ (Weak/Medium, Sharp)Primary Divider.

vs

.[1]
N-H Stretch 3300–3350 cm⁻¹ (If free base: Weak, Broad)Absent (unless substituted with amine)Morpholine is a secondary amine; Pyridazine is a tertiary imine-like system.[1]
Ring Skeletal ~1450 cm⁻¹ (

Scissoring)
1550–1600 cm⁻¹ (Aromatic C=C/C=N stretch)Aromatic rings show signals >1500 cm⁻¹; Saturated rings do not.[1]
C-O-C Stretch 1050–1150 cm⁻¹ (Very Strong)AbsentKey Differentiator. Look for the massive ether band.
Fingerprint ~800–900 cm⁻¹ (Sym. C-O-C)950–1000 cm⁻¹ (Ring Breathing)Pyridazine shows "breathing" modes typical of heteroaromatics.[1]
Experimental Protocols

To ensure high-fidelity spectra, specific sample preparation protocols must be followed.[1]

Protocol A: Liquid Film / ATR (For Free Base Morpholine)
  • Context: Morpholine is a hygroscopic liquid at room temperature.

  • Method: Attenuated Total Reflectance (ATR) with Diamond or ZnSe crystal.[1]

  • Critical Step:

    • Dehydration: Morpholine readily absorbs atmospheric water. Water creates a broad O-H band at 3400 cm⁻¹ that obscures the N-H stretch. Dry the sample over activated 3Å molecular sieves for 30 minutes prior to analysis.

    • Background: Run a fresh air background immediately before sampling to remove water vapor interferences.

    • Cleaning: Morpholine is basic.[2] Clean the ATR crystal with ethanol, not acidic solutions, to prevent salt formation on the crystal surface.[1]

Protocol B: KBr Pellet (For Solid Pyridazine Derivatives)
  • Context: Most drug-like pyridazines are solids.

  • Method: Transmission FT-IR via Potassium Bromide (KBr) pellet.[3]

  • Critical Step:

    • Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (flour-like consistency). Coarse particles cause the "Christiansen Effect," leading to distorted peak shapes (sloping baselines).[1]

    • Pressing: Press at 8–10 tons for 2 minutes under vacuum to remove air bubbles.

    • Validation: The pellet must be transparent, not cloudy.[1]

Visualizations
Figure 1: Spectral Assignment Decision Tree

Caption: Logical workflow for distinguishing Morpholine from Pyridazine using FT-IR spectral markers.

SpectralDecisionTree Start Unknown Heterocycle Spectrum CheckCH Step 1: Check C-H Stretch Region (2800 - 3100 cm⁻¹) Start->CheckCH Below3000 Bands ONLY < 3000 cm⁻¹ (Aliphatic) CheckCH->Below3000 Dominant Above3000 Bands > 3000 cm⁻¹ Present (Aromatic) CheckCH->Above3000 Distinct CheckEther Step 2: Check for Strong Band at 1050 - 1150 cm⁻¹ Below3000->CheckEther CheckRing Step 2: Check for Ring Stretch at 1550 - 1600 cm⁻¹ Above3000->CheckRing ResultMorph CONCLUSION: Morpholine (Saturated, Ether-containing) CheckEther->ResultMorph Strong Band Present ResultPyri CONCLUSION: Pyridazine (Aromatic, 1,2-Diazine) CheckRing->ResultPyri Doublet Present

Figure 2: Experimental Workflow for Hygroscopic Amines (Morpholine)

Caption: Protocol for handling hygroscopic morpholine derivatives to prevent water interference in IR analysis.

MorpholineProtocol Sample Raw Morpholine Sample Sieves Add 3Å Molecular Sieves (30 mins) Sample->Sieves Dehydrate ATR ATR Crystal (ZnSe or Diamond) Sieves->ATR Apply Dry Liquid Acquire Acquire Sample Spectrum (64 scans) ATR->Acquire Background Acquire Air Background Background->ATR Subtract Analyze Check 3300-3500 region (Ensure no broad OH) Acquire->Analyze

References
  • NIST Mass Spectrometry Data Center. (2023). Morpholine Gas Phase IR Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on C-H stretch differentiation).

  • Billes, F., & Mikosch, H. (2005).[1] Vibrational spectroscopy of pyridazine derivatives. Journal of Molecular Structure, 744, 283-292.[1] (Detailed assignment of pyridazine ring modes).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for Ether C-O-C and Diazine assignments).

  • Ozono, S., et al. (2023).[1] Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14, 9438–9444.[1] [Link][1]

Sources

Technical Guide: Elemental Analysis & Purity Profiling of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

[1]

Executive Summary & Application Context

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic fragment often utilized in the synthesis of kinase inhibitors (specifically CHK1/CHK2 inhibitors ) and GPCR ligands.[1] Its structural core—a pyridazine ring linked to a morpholine scaffold via an ethyl-substituted amine—balances lipophilicity with solubility, a critical parameter in optimizing oral bioavailability and reducing hERG channel liability in drug discovery campaigns.[1]

This guide provides a technical comparison of the Elemental Analysis (CHN) data for this compound against its synthetic precursors and common impurities.[1] For researchers, accurate CHN profiling is the primary "gatekeeper" method to validate the complete N-ethylation of the secondary amine precursor, a step prone to incomplete conversion or over-alkylation.[1]

Comparative Elemental Analysis Data

The following data tables provide the Theoretical Acceptance Criteria for the target compound compared to its direct synthetic precursor and a common oxidative impurity. In the absence of a specific certificate of analysis (CoA) for a custom synthesis, these theoretical values serve as the Absolute Standard for validation.

Table 1: Theoretical Composition Specifications (Mass %)
CompoundMolecular FormulaMW ( g/mol )Carbon (C) %Hydrogen (H) %Nitrogen (N) %Oxygen (O) %
Target: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine C₁₁H₁₈N₄O 222.29 59.43 8.16 25.20 7.20
Comparator A (Precursor): N-(morpholin-2-ylmethyl)pyridazin-3-amineC₉H₁₄N₄O194.2455.657.2728.848.24
Comparator B (Impurity): N-oxide Derivative (Pyridazine N-oxide)C₁₁H₁₈N₄O₂238.2955.447.6123.5113.43
Table 2: Critical Delta Analysis (Differentiation Logic)

This table illustrates why Elemental Analysis is superior to simple LC-MS for bulk purity confirmation. The shifts in Carbon and Nitrogen percentages provide a definitive "fingerprint" for reaction success.[1]

Comparison MetricTarget vs. Precursor (Ethylation Check)Target vs. N-Oxide (Stability Check)

Carbon
+3.78% (Significant Increase)-3.99% (Significant Decrease)

Nitrogen
-3.64% (Dilution by Alkyl Group)+1.69% (Relative Increase)
Analytical Insight A Carbon value < 59.0% suggests incomplete ethylation (presence of Precursor).[1]A Carbon value < 59.0% combined with high Oxygen (calc) suggests oxidation.[1]

Experimental Protocol: High-Precision CHN Analysis

To achieve the industry-standard tolerance of


 0.4%1
Phase 1: Sample Preparation (Critical)
  • Recrystallization: Purify the crude N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine using a solvent system of Ethyl Acetate/Hexane (1:3) or Ethanol to remove residual alkylating agents.[1]

  • Vacuum Drying:

    • Temperature: 45°C (Do not exceed 60°C to avoid volatile loss of the free base).

    • Pressure: < 1 mbar.[1]

    • Duration: Minimum 12 hours over P₂O₅ desiccant.

    • Note: If the sample is an HCl salt, drying at 60°C is permissible and recommended.[1]

Phase 2: Combustion Analysis Workflow
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity).[1]

  • Combustion Temp: 950°C (ensure complete oxidation of the pyridazine ring).

  • Detection: Thermal Conductivity Detector (TCD).[1]

Phase 3: Data Interpretation

Calculate the experimental error using the formula:

  • Pass: Error

    
     0.40% for C, H, and N.
    
  • Fail (Low C, High H): Indicates retained solvent (check NMR).[1]

  • Fail (Low C, Low N): Indicates inorganic contamination (salts) or moisture.[1]

Synthesis & Validation Logic Map

The following diagram visualizes the synthetic pathway and the specific role of Elemental Analysis in distinguishing the Target from its critical impurities.

GPrecursorPrecursor(Secondary Amine)C: 55.65% | N: 28.84%ReactionN-Ethylation(EtI / NaH)Precursor->ReactionTargetTARGET(Tertiary Amine)C: 59.43% | N: 25.20%Reaction->Target CompleteConversionImpurityImpurity(N-Oxide)C: 55.44% | N: 23.51%Target->Impurity Oxidation(Storage)ValidationEA Validation Point:Target C% must be > 59.0%Target->Validation

Figure 1: Synthetic progression from Precursor to Target, highlighting the oxidative instability risk. Elemental Analysis serves as the critical checkpoint to differentiate the Target from both the starting material and the N-oxide impurity.[1]

References

  • Osborne, J. D., et al. (2016).[1][2][3] "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate." Journal of Medicinal Chemistry, 59(11), 5221–5237.[1][2] Link[1][2][4]

    • Context: Establishes the morpholin-2-ylmethyl-amine scaffold in kinase inhibitor design.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." The Journal of Organic Chemistry, 86(13), 8926–8932.[1] Link[1]

    • Context: Provides foundational methods for constructing the pyridazin-3-amine core.
  • BLDpharm. (n.d.).[1] "Product Analysis: N-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5)." BLD Pharm Catalog. Link

    • Context: Source for the commercially available precursor specific
  • PubChem. (2025).[1] "Compound Summary: Mosapride (Morpholine-containing drug)."[1] National Library of Medicine.[1] Link

    • Context: Comparative data for morpholine ring stability and metabolic N-oxidation risks.[1]

Structural & Functional Profiling of Pyridazin-3-amine: A Crystallographic & MedChem Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Pyridazin-3-amine (3-aminopyridazine) crystal structures, focusing on its application in structure-based drug design (SBDD). This analysis contrasts it with its common isostere, 2-aminopyridine , to highlight unique supramolecular synthons and electronic properties.

Executive Summary: The Pyridazine Advantage

In medicinal chemistry, Pyridazin-3-amine (CAS: 5469-70-5) serves as a critical "scaffold hopping" alternative to the ubiquitous 2-aminopyridine. While both scaffolds present a donor-acceptor H-bonding motif, the introduction of the adjacent nitrogen (N2) in the pyridazine ring dramatically alters the electrostatic potential surface (ESP), reduces basicity (


 ~6.0 vs 6.86 for 2-aminopyridine), and creates unique 

-stacking vectors.

This guide evaluates the X-ray diffraction (XRD) data of pyridazin-3-amine derivatives to validate their stability, packing efficiency, and utility as kinase inhibitor cores (e.g., EGFR, CDK-2).

Comparative Crystallographic Analysis

The crystal packing of pyridazin-3-amine derivatives reveals a distinct preference for planar, hydrogen-bonded ribbons or dimers, often driven by the R2,2(8) supramolecular synthon.

2.1 Crystal Data Comparison: Pyridazine vs. Pyridine Scaffolds

The following table contrasts the crystallographic parameters of a representative pyridazin-3-amine derivative against the standard 2-aminopyridine.

FeaturePyridazin-3-amine Derivative (e.g., 3-amino-5-aryl-4-CN)2-Aminopyridine (Standard)Structural Implication
Crystal System MonoclinicMonoclinicSimilar packing symmetry preference.[1]
Space Group


Centrosymmetric packing is dominant.
H-Bond Motif Dimer + Catemer (N-H...N)Dimer (R2,2(8))Pyridazine N2 offers an extra acceptor site, allowing complex 2D networks.
Ring Planarity RMSD < 0.01 ÅRMSD < 0.01 ÅBoth are highly planar, facilitating intercalation.
N-N Bond Length ~1.33 - 1.36 ÅN/A (C-C ~1.38 Å)The N-N bond induces a dipole moment shift, enhancing solubility.

-Stacking
Offset Face-to-Face (~3.6 Å)T-shaped / HerringbonePyridazines show stronger face-to-face overlap due to lower electron density in the ring.

Key Insight: The "extra" nitrogen (N2) in pyridazin-3-amine is not merely a bystander; it acts as a weak H-bond acceptor, often bridging molecules in the crystal lattice to form 3D networks rather than the simple 1D chains seen in 2-aminopyridines.

Supramolecular Synthons & Mechanism

Understanding the hydrogen bonding logic is essential for designing co-crystals or predicting ligand-protein binding.

3.1 The "N-N" Electronic Effect

In 2-aminopyridine, the endocyclic nitrogen is the primary acceptor. In pyridazin-3-amine , the N1 and N2 atoms share the electron deficiency.

  • Amine Tautomer Dominance: XRD data confirms the amino form (

    
    ) is preferred over the imino (
    
    
    
    ) tautomer in the solid state, stabilized by intermolecular H-bonds.
  • Binding Vector: The N2 atom allows for a "bidentate" recognition motif that is geometrically distinct from the 1,3-arrangement in pyrimidines.

3.2 Workflow: From Synthesis to Diffraction

The following diagram outlines the validated protocol for obtaining diffraction-quality single crystals of pyridazin-3-amine derivatives.

G Start Crude Pyridazin-3-amine Derivative Purify Flash Chromatography (DCM:MeOH 95:5) Start->Purify Remove Impurities Solvent Solvent Selection (EtOH or MeOH/H2O) Purify->Solvent Dissolution Growth Slow Evaporation (4°C, 3-7 days) Solvent->Growth Nucleation Check Polarized Microscopy (Check Birefringence) Growth->Check Harvest XRD Single Crystal XRD (Mo Kα, 100K) Check->XRD Select Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refinement

Figure 1: Optimized workflow for growing and solving pyridazin-3-amine derivative crystals. Note the preference for slow evaporation in polar protic solvents.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), follow this specific protocol derived from successful structural elucidations of pyridazine derivatives.

Protocol A: Single Crystal Growth (Slow Evaporation)
  • Preparation: Dissolve 20 mg of the pyridazin-3-amine derivative in 2 mL of Methanol (HPLC grade) . If solubility is poor, add Dichloromethane (DCM) dropwise until clear.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Nucleation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

  • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

  • Harvesting: Crystals typically appear within 3-7 days as colorless prisms or plates.

Protocol B: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream (cryostream) to minimize thermal ellipsoids.

  • Radiation: Use Mo-K

    
      (
    
    
    
    Å) for better resolution of the heavy-atom positions (if halogenated derivatives are used).
  • Refinement: Use SHELXL (Least Squares) within the OLEX2 GUI. Pay special attention to the hydrogen atoms on the amine group; locate them in the difference Fourier map rather than using a riding model to accurately determine H-bond geometry.

Structural Interaction Map (Signaling Pathway)

In drug development, the crystallographic data of pyridazin-3-amine is often used to model interactions with kinases. The diagram below illustrates how the crystal structure informs the biological mechanism (e.g., CDK-2 inhibition).

Pathway Scaffold Pyridazin-3-amine Crystal Scaffold Motif H-Bond Donor/Acceptor (N2 & NH2) Scaffold->Motif Defines Geometry Interaction Bidentate H-Bonding (Glu/Leu Backbone) Motif->Interaction Docks into Target Kinase Hinge Region (e.g., CDK-2 / EGFR) Target->Interaction Provides Residues Outcome ATP Competitive Inhibition Interaction->Outcome Stabilizes Complex

Figure 2: Mechanism of Action derived from crystallographic insights. The rigid pyridazine core positions the amine and ring nitrogen to mimic the Adenine ring of ATP.

References
  • Growing Science. "Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile." Current Chemistry Letters, 2013.

  • MDPI. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." Molecules, 2023.[2]

  • ResearchGate. "Structure of Pyridazine at 100 K." Acta Crystallographica Section C, 2018.

  • NIH / PMC. "Crystal structure of 3-amino-1-propylpyridinium bromide." Acta Crystallographica Section E, 2014.

  • Matrix Fine Chemicals. "Pyridazin-3-amine Product Specifications & CAS Data."

Sources

Safety Operating Guide

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a complex nitrogen-containing heterocyclic compound likely used as a pharmaceutical building block or research intermediate. Due to the absence of a globally standardized Safety Data Sheet (SDS) for this specific structural analog, this protocol derives safety and disposal mandates from its functional moieties: the pyridazine ring , the morpholine ring , and the secondary/tertiary amine structures.

Operational Directive: Treat this substance as a Toxic Organic Base with potential corrosivity and aquatic toxicity. Incineration is the only authorized disposal method to ensure complete destruction of the bioactive heterocyclic core.

Chemical Hazard Assessment (Structure-Activity Relationship)
Functional GroupAssociated HazardOperational Implication
Morpholine Moiety Corrosive (Skin/Eye), FlammableHigh pH potential; requires alkali-resistant PPE.
Pyridazine Ring Bioactive, Potential Nitrogen Oxide (NOx) emissionDo not dispose of down drains.[1] Must be incinerated.
Ethyl-Amine Linkage Irritant, SensitizerAvoid inhalation of dusts/vapors; use fume hood.[2]

Pre-Disposal Handling & Segregation

Before disposal, the waste must be characterized and segregated correctly to prevent incompatible reactions (e.g., mixing with strong acids or oxidizers).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution outside a hood).

  • Skin: Nitrile rubber gloves (minimum 0.11 mm thickness) for incidental splash. Butyl rubber recommended for prolonged handling of concentrated solutions.

  • Eye: Chemical splash goggles. Safety glasses are insufficient for morpholine derivatives due to corrosive vapor potential.

Waste Stream Classification

Segregate this chemical into the following waste streams based on its physical state:

StateWaste Stream LabelContainer Type
Pure Solid Hazardous Waste: Toxic Organic SolidHDPE Wide-Mouth Jar
Organic Solution Hazardous Waste: Organic Solvents (Non-Halogenated)*HDPE Carboy / Safety Can
Aqueous Solution Hazardous Waste: Basic Inorganic/OrganicGlass or HDPE (Check pH)

*Note: If dissolved in Chloroform or DCM, segregate into "Halogenated Solvent" waste.

Step-by-Step Disposal Procedure

Phase 1: Containment
  • Solid Waste:

    • Transfer solid residues into a screw-top High-Density Polyethylene (HDPE) container.

    • Do not use metal containers, as the amine functionality may corrode carbon steel or aluminum over time.

    • Double-bag the container in a clear polyethylene zip-lock bag to prevent secondary contamination.

  • Liquid Waste:

    • Ensure the pH of the solution is known. If strongly basic (pH > 10), verify the waste container material is compatible (HDPE is preferred over glass for high pH to prevent etching/breakage).

    • Fill container to 90% capacity only, leaving headspace for thermal expansion.

Phase 2: Labeling

Affix a hazardous waste tag with the following specific details to aid the disposal contractor:

  • Chemical Name: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

  • Hazards: Toxic, Irritant, Corrosive (if pH indicates).

  • Constituents: List solvent percentages if in solution (e.g., "1% Compound in 99% Methanol").

Phase 3: Final Disposal (Incineration)

This compound must be destroyed via High-Temperature Incineration equipped with a scrubber for Nitrogen Oxides (NOx).

  • Action: Hand off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Prohibited: Do NOT dispose of via sanitary sewer, evaporation, or landfill.

Visualized Decision Workflow

The following diagram outlines the logical flow for disposing of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine based on its experimental state.

DisposalWorkflow Start Waste Generation: N-ethyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Container: HDPE Jar Label: Toxic Organic Solid Solid->ContainerSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous ContainerHalo Container: Safety Can (Red) Label: Halogenated Waste Halogenated->ContainerHalo ContainerNonHalo Container: Safety Can (White/Yellow) Label: Organic Solvents NonHalogenated->ContainerNonHalo ContainerAq Container: HDPE Carboy Label: Aqueous Basic Waste Aqueous->ContainerAq Final Hand-off to EHS/Contractor Method: Incineration w/ Scrubber ContainerSolid->Final ContainerHalo->Final ContainerNonHalo->Final ContainerAq->Final

Figure 1: Decision matrix for segregating and packaging waste streams containing the target compound.

Emergency Procedures (Spill & Exposure)

In the event of an accidental release, immediate action is required to minimize exposure and environmental impact.[3]

Accidental Release Measures
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase ventilation (open fume hood sashes to safe height, enable emergency exhaust).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up. Place waste in a sealed bag.

    • Liquid Spill: Absorb with an inert material (Vermiculite, dry sand, or commercial spill pads). Do not use sawdust (potential reaction with oxidizers if present).

  • Decontaminate: Clean the surface with a mild soap and water solution. Collect all rinsate as hazardous waste.

First Aid Response[1][2][4][5][6][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][4][5][6][7][8] Morpholine derivatives can absorb through skin; monitor for systemic toxicity.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[1][2][4][5][6][7][8][9] Seek immediate medical attention (risk of corneal damage).[6][9]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazin-3-amine (CAS 5469-70-5). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.